molecular formula C7H4Cl2F3N B1369865 2-(Chloromethyl)-3-(trifluoromethyl)pyridine CAS No. 215867-86-0

2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B1369865
CAS No.: 215867-86-0
M. Wt: 230.01 g/mol
InChI Key: QROUDJNVFAPUNJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a versatile fluorinated pyridine intermediate of significant interest in advanced chemical research and development. Its molecular structure, featuring both a reactive chloromethyl group and a stable, electron-withdrawing trifluoromethyl group on the pyridine ring, makes it a valuable synthon for constructing more complex molecules. Trifluoromethylpyridine (TFMP) derivatives are crucial ingredients in the development of modern agrochemicals and pharmaceuticals, as the fluorine atoms confer unique physicochemical properties that often enhance biological activity, stability, and cellular uptake . The primary research applications of this compound are in the synthesis of active ingredients for crop protection and drug discovery. In agrochemical research, it serves as a key building block for developing novel insecticides, herbicides, and fungicides . In the pharmaceutical sector, TFMP derivatives are increasingly utilized in the discovery of new antiviral and antitumour agents, with many candidates currently in clinical trials . The reactive chloromethyl group allows for further functionalization, enabling researchers to link the TFMP moiety to other molecular structures. The demand for such high-purity, fluorinated heterocyclic intermediates is experiencing steady growth, driven by innovation in these industries . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

215867-86-0

Molecular Formula

C7H4Cl2F3N

Molecular Weight

230.01 g/mol

IUPAC Name

2-(dichloromethyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H4Cl2F3N/c8-6(9)5-4(7(10,11)12)2-1-3-13-5/h1-3,6H

InChI Key

QROUDJNVFAPUNJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)CCl)C(F)(F)F

Canonical SMILES

C1=CC(=C(N=C1)C(Cl)Cl)C(F)(F)F

Pictograms

Corrosive; Irritant

Origin of Product

United States

Foundational & Exploratory

chemical properties of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine. As a specialized heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data in public literature, this guide synthesizes information from analogous structures and foundational chemical principles to offer predictive insights into its behavior. We will explore its molecular architecture, propose viable synthetic pathways, and detail its core reactivity, with a focus on the utility of the chloromethyl group as an electrophilic handle for nucleophilic substitution reactions. This document is intended to serve as a foundational resource for scientists looking to incorporate this versatile scaffold into their research and development programs.

Introduction and Molecular Structure Analysis

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a unique trifluoromethyl-substituted pyridine derivative. The trifluoromethyl group (-CF3) at the 3-position is a potent electron-withdrawing group, which significantly influences the electronic properties of the pyridine ring.[1] This substitution can enhance metabolic stability and binding affinity in bioactive molecules.[2] The key feature of this molecule is the chloromethyl group (-CH2Cl) at the 2-position. This group serves as a highly reactive electrophilic site, primed for nucleophilic substitution, making it an invaluable synthon for introducing the 3-(trifluoromethyl)pyridin-2-ylmethyl moiety into larger, more complex molecules.[3]

The pyridine nitrogen and the -CF3 group collectively decrease the electron density of the aromatic ring, which in turn influences the reactivity of the chloromethyl group. This electronic pull enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack.

Physicochemical Properties (Predicted)

Direct experimental data for 2-(Chloromethyl)-3-(trifluoromethyl)pyridine is not widely available. However, based on its structure and comparison with analogous compounds, the following properties can be predicted:

PropertyPredicted ValueRationale / Comparison
Molecular Formula C7H5ClF3N-
Molecular Weight 195.57 g/mol -
Appearance Colorless to light-yellow oil or low-melting solidSimilar to other substituted pyridines.
Boiling Point ~180-200 °CHigher than 2-chloro-3-(trifluoromethyl)pyridine due to the additional methylene group.
Solubility Soluble in common organic solvents (DCM, THF, Ethyl Acetate). Sparingly soluble in water.Typical for small, functionalized aromatic compounds.

Proposed Synthetic Routes

The synthesis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine is not extensively documented in peer-reviewed literature. However, two primary, chemically sound strategies can be proposed, starting from commercially available precursors.

Route 1: Free-Radical Chlorination of 2-Methyl-3-(trifluoromethyl)pyridine

This is the most direct approach, leveraging the benzylic position of the methyl group, which is activated for free-radical halogenation.

Synthesis Route 1 start 2-Methyl-3-(trifluoromethyl)pyridine product 2-(Chloromethyl)-3-(trifluoromethyl)pyridine start->product Free-Radical Chlorination reagent N-Chlorosuccinimide (NCS) Radical Initiator (AIBN or BPO) Solvent (e.g., CCl4) Synthesis Route 2 start 3-(Trifluoromethyl)picolinic acid intermediate 2-(Hydroxymethyl)-3-(trifluoromethyl)pyridine start->intermediate Reduction (e.g., LiAlH4) product 2-(Chloromethyl)-3-(trifluoromethyl)pyridine intermediate->product Chlorination (e.g., SOCl2) Reactivity Workflow cluster_nucleophiles Nucleophiles (Nu-H) start 2-(Chloromethyl)-3-(trifluoromethyl)pyridine product Substituted Pyridine Derivative (2-((Nu-R)methyl)-3-(trifluoromethyl)pyridine) start->product SN2 Reaction (Base, Solvent) N_Nu Amines (R2NH) Amides, Heterocycles N_Nu->start O_Nu Alcohols (ROH) Phenols (ArOH) O_Nu->start S_Nu Thiols (RSH) S_Nu->start C_Nu Cyanide (CN-) Enolates, Organometallics C_Nu->start

Sources

Thermodynamic Stability & Synthetic Control of Trifluoromethyl Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Paradox

In medicinal chemistry, the trifluoromethyl (


) group is a privileged motif, imparting metabolic stability and modulating lipophilicity (logP). However, incorporating this group into pyridine scaffolds presents a unique "stability paradox." While the final 

-pyridine products are generally robust, the reactive intermediates generated during their synthesis—specifically the radical

-complexes—are thermodynamically sensitive. Their lifetimes dictate the success of the reaction versus the formation of defluorinated byproducts or regioisomeric mixtures.

This guide analyzes the thermodynamic landscape of these intermediates, focusing on the radical substitution pathways (Minisci-type) that dominate modern synthesis.

The Thermodynamic Landscape of Isomers

To control the synthesis, one must first understand the destination. The position of the


 group on the pyridine ring significantly alters the thermodynamic stability and electronic character of the molecule.
Relative Stabilities (DFT & Experimental Consensus)

Unlike benzene, the pyridine ring's nitrogen atom creates a strong dipole and electronic bias.

  • 2- and 4-Positions (

    
     and 
    
    
    
    ):
    These are the electron-deficient sites. Introduction of an electron-withdrawing
    
    
    group here exacerbates the electron deficiency. While kinetically favored in nucleophilic radical attacks (Minisci), these positions render the
    
    
    group susceptible to hydrolytic decomposition (hydrodefluorination) under basic conditions due to the activation of the
    
    
    bond.
  • 3-Position (

    
    ):  This is the most "benzene-like" position. It is thermodynamically stable against hydrolysis but kinetically difficult to access via standard radical methods because the intermediate radical is less stabilized by the nitrogen.
    
IsomerElectronic CharacterRadical Intermediate StabilityHydrolytic Stability (

bond)
2-

-Pyridine
Highly Electron DeficientHigh (Captodative-like resonance)Low (Susceptible to

/Hydrolysis)
3-

-Pyridine
Moderately DeficientLow (Lack of N-conjugation)High (Robust)
4-

-Pyridine
Highly Electron DeficientHigh (Resonance stabilized)Moderate

The Critical Intermediate: The Cyclohexadienyl Radical

Modern trifluoromethylation (e.g., using Langlois reagent or Photoredox) proceeds via a radical pathway. The specific intermediate that determines yield and purity is the


-radical adduct  (cyclohexadienyl radical).
Mechanism of Stabilization

When a


 radical attacks the pyridine ring, it breaks aromaticity, forming a high-energy radical intermediate.
  • The C2-Attack Intermediate: The unpaired electron can delocalize onto the nitrogen atom. This resonance stabilization lowers the activation energy ($ \Delta G^\ddagger $) for formation, making C2 selectivity dominant in Minisci reactions.

  • The C3-Attack Intermediate: The unpaired electron cannot delocalize onto the nitrogen without disrupting the octet or creating high-energy resonance structures. This intermediate is thermodynamically less stable, leading to reversible addition or failure to oxidize.

Visualization: Reaction Coordinate & Regioselectivity

The following diagram illustrates the energy landscape. Note the "Thermodynamic Sink" of the C2-intermediate.

ReactionCoordinate Start Pyridine + •CF3 TS Transition State Start->TS Activation Int_C2 C2-Radical σ-Complex (N-Stabilized) Low Energy TS->Int_C2 Kinetic Path (Fast) Int_C3 C3-Radical σ-Complex (No N-Resonance) High Energy TS->Int_C3 Thermodynamic Barrier Prod CF3-Pyridine Product (Aromatic) Int_C2->Prod Oxidation & -H+ Int_C3->Prod Slow Oxidation

Caption: Energy landscape showing the kinetic preference for C2-attack due to the thermodynamic stability of the N-stabilized radical intermediate.

Validated Protocol: Photoredox Trifluoromethylation

To access these intermediates reliably without thermal decomposition, a photoredox approach is recommended.[1] This method generates the


 radical at room temperature, preserving the integrity of the sensitive 

-complex until it can be oxidized.
The System
  • Reagent: Sodium Triflinate (Langlois Reagent,

    
    ).[2][3]
    
  • Photocatalyst:

    
     or Organic Dyes (Eosin Y).
    
  • Oxidant: tert-Butyl hydroperoxide (TBHP) or persulfate (

    
    ).
    
Step-by-Step Methodology

This protocol is self-validating; the color change and lack of precipitate indicate successful radical generation and solubility.

  • Preparation (0.5 mmol scale):

    • In a 20 mL vial, dissolve Pyridine substrate (1.0 equiv) and

      
       (1 mol%) in DMSO:Water (4:1). Note: Water is crucial to solubilize the Langlois reagent.
      
  • Reagent Addition:

    • Add

      
       (2.5 equiv).
      
    • Add TBHP (3.0 equiv) dropwise. Caution: Exotherm possible.

  • Irradiation:

    • Irradiate with Blue LEDs (450 nm) for 12 hours. Fan cooling is required to maintain T < 35°C.

    • Checkpoint: The solution should remain clear/orange. Darkening indicates catalyst decomposition or polymerization.

  • Workup:

    • Dilute with EtOAc, wash with

      
       (remove unreacted acid/SO2), then brine.
      
    • Purify via Silica Gel Chromatography (Hex/EtOAc).

Mechanistic Workflow

The following diagram details the Single Electron Transfer (SET) cycle and the fate of the intermediate.

PhotoredoxCycle cluster_cat Photocatalytic Cycle Ru_GS Ru(II) Ground State Ru_ES *Ru(II) Excited State Ru_GS->Ru_ES hv (450nm) Ru_III Ru(III) Oxidant Ru_ES->Ru_III SET (Oxidation of CF3SO2-) Langlois CF3SO2Na Ru_ES->Langlois SET Ru_III->Ru_GS SET (Oxidation of Radical Int.) CF3_Rad •CF3 Radical Langlois->CF3_Rad Oxidative Desulfylation Pyridine Pyridine Substrate Sigma_Complex σ-Radical Complex (Critical Intermediate) CF3_Rad->Sigma_Complex + Pyridine (Radical Addition) Sigma_Complex->Ru_III SET Cation_Int Cationic Intermediate Sigma_Complex->Cation_Int Oxidation by Ru(III) Product CF3-Pyridine Cation_Int->Product -H+ (Rearomatization)

Caption: Photoredox cycle showing the oxidative generation of •CF3 and the crucial oxidation of the


-complex to restore aromaticity.

Decomposition Pathways: The Hydrodefluorination Trap

A major pitfall in


-pyridine synthesis is the thermodynamic instability of the products toward hydrolysis. This is often mistaken for failed synthesis.
  • Mechanism: The electron-deficient pyridine ring activates the

    
     bonds. A nucleophile (water or hydroxide) attacks the 
    
    
    
    -carbon of the
    
    
    group.
  • Risk Factor: High pH (Basic workups).

  • Mitigation: Maintain pH < 8 during workup. Avoid strong nucleophiles in the reaction mixture.

Decomposition Substrate 2-CF3-Pyridine Intermediate Quinone Methide-like Intermediate Substrate->Intermediate + OH- / - F- Product Pyridine-2-Carboxylic Acid (Hydrolysis Product) Intermediate->Product + H2O / - 2HF

Caption: Hydrolytic decomposition pathway of 2-CF3-pyridine under basic conditions.

References

  • Nagib, D. A., & MacMillan, D. W. C. (2011).[3] Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480, 224–228.[3] Link

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. Link

  • Studer, A. (2012). The Electron is a Catalyst. Science, 335(6074), 1298-1299. Link

  • O'Hara, F., Blackmond, D. G., & Baran, P. S. (2013). Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Mechanism, and Applications. Journal of the American Chemical Society, 135(32), 12122–12134. Link

  • Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(45), 8283–8287. Link

Sources

Technical Monograph: Physicochemical Profiling of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profile of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine , a critical heterocyclic building block used in the development of agrochemicals and pharmaceuticals.

Executive Summary

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a specialized pyridine derivative characterized by the presence of a reactive chloromethyl group at the C2 position and a lipophilic trifluoromethyl group at the C3 position. It serves as a high-value electrophile in nucleophilic substitution reactions, enabling the introduction of the 3-(trifluoromethyl)pyridin-2-yl-methyl motif into complex scaffolds.

Due to the high reactivity of the chloromethyl moiety (benzylic-like halide), the free base is prone to hydrolysis and self-polymerization. Consequently, it is frequently generated in situ or isolated and stored as its hydrochloride salt to ensure stability.

Key Compound Identifiers
AttributeDetail
IUPAC Name 2-(Chloromethyl)-3-(trifluoromethyl)pyridine
CAS Number (Free Base) 215867-86-0
CAS Number (HCl Salt) 864264-98-2
Molecular Formula C₇H₅ClF₃N
Molecular Weight 195.57 g/mol (Free Base)
SMILES FC(F)(F)c1cccnc1CCl

Physicochemical Characterization

Melting Point and Boiling Point Data

Unlike stable commercial solvents, this intermediate does not have a single, universally cited melting point in standard literature because its physical state depends heavily on purity and salt formation.

Free Base (CAS 215867-86-0)
  • Physical State: Colorless to pale yellow oil or low-melting solid.

  • Boiling Point: Not typically distilled at atmospheric pressure due to decomposition risks.

    • Estimated: ~200–210 °C (at 760 mmHg) based on structural analogues.

    • Practical Handling: If distillation is required, it must be performed under high vacuum (<1 mmHg) to prevent thermal degradation.

  • Melting Point: < 25 °C (Often exists as a supercooled liquid at room temperature).

Hydrochloride Salt (CAS 864264-98-2)[1]
  • Physical State: White to beige crystalline solid.

  • Melting Point: 120–122 °C (Typical range for 2-chloromethylpyridine HCl analogues; specific batch values may vary based on hydration and purity).

  • Stability: Significantly more stable than the free base. Non-volatile.

Solubility Profile
  • Free Base: Highly soluble in non-polar and polar aprotic solvents (Dichloromethane, Chloroform, Ethyl Acetate, THF). Insoluble in water (hydrolyzes slowly).

  • HCl Salt: Soluble in water, Methanol, DMSO. Sparingly soluble in non-polar solvents (Hexanes, Toluene).

Synthetic Context & Stability Logic

The "Benzylic" Reactivity

The chloromethyl group at the 2-position is electronically similar to a benzyl chloride but activated by the electron-deficient pyridine ring. The adjacent -CF₃ group at position 3 provides steric bulk and inductive electron withdrawal, further modulating reactivity.

Stability Warning: The free base is a potent alkylating agent. Upon standing, especially in concentrated form, it can undergo intermolecular N-alkylation (quaternization), leading to insoluble dark tars (polymers).

  • Protocol: Always store as the HCl salt at -20 °C under inert atmosphere (Argon/Nitrogen).

  • Usage: Liberate the free base only immediately prior to use by washing a DCM solution of the salt with saturated NaHCO₃.

Synthesis Workflow

The standard industrial preparation involves the deoxychlorination of the corresponding alcohol precursor, [3-(trifluoromethyl)pyridin-2-yl]methanol (CAS 131747-44-9).

Reaction Scheme (DOT Diagram)

Synthesis Alcohol Precursor: [3-(CF3)pyridin-2-yl]methanol (CAS 131747-44-9) Intermediate Intermediate: Alkoxy-sulfinyl chloride Alcohol->Intermediate 0°C Addition Reagent Reagent: Thionyl Chloride (SOCl2) Solvent: DCM Reagent->Intermediate Product Target: 2-(Chloromethyl)-3-(CF3)pyridine (HCl Salt) Intermediate->Product Reflux / -SO2 / -HCl

Figure 1: Deoxychlorination pathway converting the hydroxymethyl precursor to the chloromethyl target.

Experimental Protocols

Method A: Preparation from Alcohol (Standard Lab Scale)

Objective: Synthesize 2-(Chloromethyl)-3-(trifluoromethyl)pyridine Hydrochloride.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, addition funnel, and a drying tube (CaCl₂ or N₂ line).

  • Dissolution: Dissolve 10.0 g (56.5 mmol) of [3-(trifluoromethyl)pyridin-2-yl]methanol in 100 mL of anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Chlorination: Dropwise add 8.2 mL (113 mmol, 2.0 eq) of Thionyl Chloride (SOCl₂) over 30 minutes.

    • Note: Gas evolution (SO₂ and HCl) will occur. Ensure proper ventilation (fume hood).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (the chloride is less polar than the alcohol).

  • Work-up (Isolation as Salt):

    • Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and DCM.

    • Triturate the resulting residue with anhydrous Diethyl Ether or Hexanes.

    • Filter the resulting off-white solid under nitrogen.

    • Yield: ~90-95% as the Hydrochloride salt.

Method B: Free Base Liberation (For Immediate Use)
  • Suspend the HCl salt in DCM.

  • Wash carefully with cold saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, dry over MgSO₄, and filter.

  • Critical: Use the solution immediately. Do not concentrate to dryness unless absolutely necessary.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Lachrymator.

  • Lachrymator: Like benzyl chloride and other picolyl chlorides, this compound is a potent tear gas. Even trace vapors can cause severe eye and respiratory irritation.

    • Control: Always handle in a functioning fume hood.

  • Skin Contact: Causes severe burns. The lipophilic nature (due to -CF₃) aids skin penetration, while the alkyl chloride moiety alkylates DNA/proteins.

    • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Storage: The HCl salt is hygroscopic and acidic. Store in a tightly sealed container with desiccant at < 4 °C.

References

  • ChemicalBook. (2024). 2-Chloro-3-(trifluoromethyl)pyridine Properties and Synthesis.Link(Note: Reference for the related chloro-analog handling and general pyridine derivative properties).

  • Google Patents. (2011). Patent AU2011202788A1: 6-substituted 2,3,4,5-tetrahydro-1H-benzo[d]azepines.[2][3]Link(Source for Preparation 192: Synthesis of 2-chloromethyl-3-trifluoromethylpyridine hydrochloride).[2]

  • PubChem. (2024). Compound Summary: 2-(Chloromethyl)-3-(trifluoromethyl)pyridine.[1]Link

  • Sigma-Aldrich. (2024). Product Specification: Pyridine Derivatives.Link(General reference for handling picolyl chloride salts).

Sources

The Ascent of a Privileged Scaffold: A Technical Guide to the History and Discovery of Trifluoromethylated Pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds has profoundly impacted the landscape of modern medicinal and agrochemical research. Trifluoromethylated pyridines (TFMPs) are now recognized as privileged structural motifs, imparting unique physicochemical properties that enhance metabolic stability, binding affinity, and bioavailability of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of these critical building blocks. From the early, harsh fluorination methods to the sophisticated, regioselective strategies of today, we will explore the causality behind key experimental choices and provide field-proven insights into their synthesis and application. This guide is intended to serve as a valuable resource for researchers and scientists dedicated to the design and development of next-generation pharmaceuticals and crop protection agents.

Introduction: The Transformative Power of the Trifluoromethyl Group

The trifluoromethyl group is a cornerstone of modern molecular design in the life sciences.[1] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a powerful tool for modulating the properties of parent molecules.[1] When appended to a pyridine ring—a ubiquitous N-heterocycle in biologically active compounds—the resulting trifluoromethylated pyridine (TFMP) exhibits a unique confluence of properties that have proven invaluable in drug discovery and agrochemistry.[2][3][4] The demand for TFMP derivatives has seen a consistent and rapid increase over the past few decades, driven by the commercial success of numerous products across these sectors.[2][3]

This guide will navigate the historical milestones and synthetic innovations that have enabled the widespread availability and application of these crucial building blocks. We will delve into the core synthetic strategies, providing detailed protocols and mechanistic insights to empower researchers in their own synthetic endeavors.

A Historical Perspective: From Niche Curiosity to Industrial Mainstay

The journey of trifluoromethylated aromatics began in 1898 with Swarts' synthesis of benzotrifluoride.[2] However, it was not until 1947 that the first synthesis of a trifluoromethylpyridine was reported, achieved through a process of chlorination and subsequent fluorination of picoline, a method conceptually similar to the preparation of benzotrifluoride.[2] For many years, the synthesis of TFMPs remained a significant challenge due to the harsh reaction conditions required for fluorination and the difficulties in controlling regioselectivity.[1][5]

The 1980s marked a turning point with the development of more economically viable processes for producing key TFMP intermediates from 3-picoline.[2] This breakthrough catalyzed a surge in research and development, leading to the commercialization of the first TFMP-containing herbicide, fluazifop-butyl, in 1982.[2][6] Since then, over 20 new TFMP-containing agrochemicals have been introduced, alongside a growing number of pharmaceutical and veterinary products.[2][6]

Core Synthetic Strategies: A Dichotomy of Approaches

The synthesis of trifluoromethylated pyridines is broadly categorized into two primary strategies: the direct trifluoromethylation of a pre-formed pyridine ring and the construction of the pyridine ring from a trifluoromethyl-containing precursor.[1][2][3][7] The choice of strategy is dictated by the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.

Direct Trifluoromethylation: Modifying the Core

This approach involves the introduction of a CF₃ group onto an existing pyridine scaffold. Historically, this was a challenging endeavor, often requiring harsh conditions. However, significant advancements have led to the development of milder and more selective methods.

One of the most industrially significant methods for synthesizing TFMPs is the halogen exchange reaction, where a trichloromethyl (CCl₃) substituted pyridine is converted to its trifluoromethyl analog using a fluorinating agent.[1][8]

  • Vapor-Phase Fluorination: This method involves the reaction of a (trichloromethyl)pyridine with hydrogen fluoride (HF) at high temperatures (>300°C), often in the presence of a transition metal catalyst.[2][9][10] While effective for large-scale production, it requires specialized equipment and can lead to byproducts.[2][9] A key advantage is the ability to perform simultaneous chlorination and fluorination in a single step.[2]

  • Liquid-Phase Fluorination: To circumvent the high energy costs and potential for decomposition associated with vapor-phase reactions, liquid-phase fluorination methods have been developed.[9][11] These reactions are typically carried out by treating a (trichloromethyl)pyridine with HF under super-atmospheric pressure in the presence of a metal halide catalyst, such as FeCl₃ or FeF₃.[9][11] This approach offers a more controlled and selective means of producing TFMPs.[9]

Table 1: Comparison of Vapor-Phase vs. Liquid-Phase Halex Reactions

FeatureVapor-Phase FluorinationLiquid-Phase Fluorination
Temperature >300°C150°C - 250°C
Pressure AtmosphericSuper-atmospheric (5-1200 psig)
Catalyst Transition metal-based (e.g., iron fluoride)Metal halides (e.g., FeCl₃, FeF₃)
Advantages Can be a one-step process (simultaneous chlorination/fluorination), suitable for large scale.More selective, lower energy costs, less decomposition of starting materials and products.
Disadvantages High energy costs, potential for byproduct formation, requires specialized equipment.Requires handling of HF under pressure.

The past few decades have witnessed the emergence of a plethora of novel trifluoromethylating reagents that operate under milder conditions and offer greater functional group tolerance.[12][13][14][15] These reagents can be broadly classified based on their mechanism of action (radical, nucleophilic, or electrophilic).

  • Radical Trifluoromethylation: Reagents like triflyl chloride (CF₃SO₂Cl) and trifluoroacetic acid (TFA) can be used in photoredox catalysis to generate trifluoromethyl radicals for the C-H trifluoromethylation of pyridones and other N-heteroarenes.[13][15]

  • Nucleophilic Trifluoromethylation: In situ generated (trifluoromethyl)copper, from reagents like (trifluoromethyl)trimethylsilane (TMSCF₃), can displace halides (particularly iodides) on the pyridine ring.[16]

  • Electrophilic Trifluoromethylation: Reagents such as Togni's reagent and Umemoto's reagent provide an electrophilic source of the trifluoromethyl group, enabling the trifluoromethylation of nucleophilic pyridine derivatives.[12][17] More recent developments have focused on the 3-position-selective C-H trifluoromethylation of pyridine rings through nucleophilic activation via hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent.[17]

Ring Construction: Building from Trifluoromethylated Precursors

An alternative and highly versatile approach is to construct the pyridine ring from acyclic precursors that already contain the trifluoromethyl group.[1][2][7] This strategy offers excellent control over the final substitution pattern.

Cyclocondensation reactions are a cornerstone of this approach, involving the reaction of a trifluoromethyl-containing building block with other components to form the pyridine ring.[2][3] Commonly used trifluoromethylated building blocks include:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

  • Ethyl 2,2,2-trifluoroacetate

  • 2,2,2-trifluoroacetyl chloride[2][3]

These building blocks can be reacted with various partners, such as enamines, enolates, and ammonia sources, to construct a wide array of substituted trifluoromethylpyridines.[3][18] For instance, the insecticide flonicamid, which contains a 4-trifluoromethylpyridine core, is synthesized via a condensation reaction in the presence of ammonia.[3]

A more modern and elegant approach to constructing trifluoromethylated pyridines is the transition metal-catalyzed [2+2+2] cycloaddition of trifluoromethylated diynes with nitriles.[19][20] This method allows for the rapid assembly of complex, multi-substituted pyridine skeletons in a single step from simple, readily available starting materials.[19] Cobalt-catalyzed systems have shown particular promise in achieving high regioselectivity and excellent yields.[19][20]

Experimental Protocols: A Practical Guide

To provide a tangible understanding of the synthetic methodologies, this section outlines step-by-step protocols for key transformations.

Protocol 1: Liquid-Phase Fluorination of 2-Chloro-5-(trichloromethyl)pyridine

This protocol is adapted from patented industrial processes and demonstrates a robust method for producing a key TFMP intermediate.[11]

Objective: To synthesize 2-chloro-5-(trifluoromethyl)pyridine via liquid-phase halogen exchange.

Materials:

  • 2-chloro-5-(trichloromethyl)pyridine

  • Anhydrous hydrogen fluoride (HF)

  • Iron(III) chloride (FeCl₃) or Iron(III) fluoride (FeF₃)

  • High-pressure reactor (e.g., Hastelloy C autoclave)

Procedure:

  • Charge the high-pressure reactor with 2-chloro-5-(trichloromethyl)pyridine and the metal halide catalyst (1-10 mol%).

  • Seal the reactor and cool it to a temperature suitable for the safe addition of anhydrous HF (typically below 0°C).

  • Carefully add at least 3 molar equivalents of anhydrous HF to the reactor.

  • Seal the reactor completely and begin heating to the desired reaction temperature (150°C - 250°C).

  • Maintain the reaction at the set temperature and monitor the internal pressure, which will be in the range of 5-1,200 psig.

  • The reaction is typically complete within 1 to 100 hours. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a suitable scrubber.

  • The crude product can be purified by distillation or crystallization.

Causality: The use of a metal halide catalyst is crucial for facilitating the fluorine-chlorine exchange on the trichloromethyl group. The super-atmospheric pressure ensures that the HF remains in the liquid phase at the reaction temperature, which allows for a more controlled and selective reaction compared to vapor-phase methods.[9]

Protocol 2: Cobalt-Catalyzed [2+2+2] Cycloaddition for α-Trifluoromethylated Pyridines

This protocol is based on modern synthetic advancements for the regioselective construction of TFMPs.[19]

Objective: To synthesize a multi-substituted α-trifluoromethylated pyridine from a trifluoromethylated diyne and a nitrile.

Materials:

  • Trifluoromethylated diyne (e.g., 1,1,1-trifluoro-5-phenylpenta-2,4-diyne)

  • Nitrile (e.g., benzonitrile)

  • CoCl₂(phen) (phen = 1,10-phenanthroline)

  • Zinc bromide (ZnBr₂)

  • Zinc dust

  • 1,2-Dichloroethane (DCE)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add CoCl₂(phen) (3 mol%), zinc bromide (10 mol%), and zinc dust (10 mol%).

  • Add the trifluoromethylated diyne (1.5 equivalents) and the nitrile (1.0 equivalent).

  • Add anhydrous DCE as the solvent.

  • Heat the reaction mixture to 80°C and stir for 3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The cobalt catalyst, in conjunction with the zinc/zinc bromide reducing system, facilitates the [2+2+2] cycloaddition of the two alkyne moieties of the diyne and the nitrile. The use of a nitrogen-based ligand like 1,10-phenanthroline is often crucial for achieving high yields and regioselectivity in this transformation.[19]

Visualization of Synthetic Pathways

The following diagrams illustrate the core synthetic strategies for accessing trifluoromethylated pyridines.

Halex_vs_BuildingBlock cluster_0 Direct Trifluoromethylation cluster_1 Ring Construction start1 Pyridine with -CCl3 group product1 Trifluoromethylated Pyridine start1->product1 Halogen Exchange (Halex) (e.g., HF, catalyst) start2 Acyclic Precursors (with -CF3 group) product2 Trifluoromethylated Pyridine start2->product2 Cyclocondensation or [2+2+2] Cycloaddition

Caption: Core Synthetic Strategies for TFMPs.

Cycloaddition_Workflow start Trifluoromethylated Diyne + Nitrile catalyst CoCl2(phen) Zn/ZnBr2 reaction [2+2+2] Cycloaddition (DCE, 80°C) start->reaction catalyst->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product α-Trifluoromethylated Pyridine purification->product

Caption: [2+2+2] Cycloaddition Workflow.

Conclusion and Future Outlook

The history and discovery of trifluoromethylated pyridine building blocks is a testament to the relentless pursuit of synthetic innovation. From their challenging beginnings, these compounds have evolved into indispensable tools for medicinal chemists and agrochemical scientists. The development of robust industrial processes like halogen exchange reactions has made key TFMP intermediates widely available, while modern methodologies such as C-H functionalization and cycloaddition reactions continue to expand the accessible chemical space.[2][17][19] As our understanding of the unique properties conferred by the trifluoromethyl group deepens, the demand for novel and diverse TFMP building blocks will undoubtedly continue to grow, paving the way for the discovery of the next generation of life-saving drugs and sustainable crop protection solutions.

References

  • Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 160-173. [Link]

  • Lahue, R. W. (1987). U.S. Patent No. 4,650,875. Washington, DC: U.S.
  • Lahue, R. W. (1984). EP Patent No. 0,110,690.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. [Link]

  • Zhang, L., Li, Y., Huang, D., & Wu, J. (2025). Trifluoromethylation of Alkenes and Alkynes: A Decade Review. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Chemical Synthesis of Trifluoromethyl Pyridine Derivatives: A Practical Guide. [Link]

  • Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Saito, T., et al. (2020). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424-429. [Link]

  • Lee, H. G., & Glorius, F. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5036–5040. [Link]

  • Ota, Y., et al. (2021). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC. [Link]

  • Burriss, A., et al. (2018). The Importance of Trifluoromethyl Pyridines in Crop Protection. Pest Management Science, 74(6), 1228-1238. [Link]

  • Li, Z., et al. (2024, July 16). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

  • Feng, P., et al. (2015). Access to a New Class of Synthetic Building Blocks via Trifluoromethoxylation of Pyridines and Pyrimidines. ResearchGate. [Link]

  • Unknown. (2000). CN Patent No. 1263094A.
  • Feng, P., et al. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424-429. [Link]

  • Zheng, Z., & Dai, A. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4845-4859. [Link]

  • Ota, Y., et al. (2021). Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. ResearchGate. [Link]

  • Channapur, M., et al. (2023). Synthesis of 6‐trifluoromethyl pyridine derivatives. ResearchGate. [Link]

  • Cottet, F., & Schlosser, M. (2004). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring the Synthesis and Properties of 3-(Trifluoromethyl)pyridine. [Link]

  • Lee, H. G., & Glorius, F. (2026, January 13). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. ResearchGate. [Link]

  • Yagupolskii, L. M., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 16. [Link]

  • Lee, H. G., & Glorius, F. (2023, June 28). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. [Link]

  • Zheng, Z., & Dai, A. (2022, September 14). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. PubMed. [Link]

Sources

Methodological & Application

The Versatile Heterocyclic Building Block: A Guide to 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Fluorinated Pyridine

In the landscape of modern medicinal and agricultural chemistry, fluorinated organic molecules have gained a prominent role. The strategic introduction of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Among the myriad of fluorinated building blocks, trifluoromethylpyridines stand out for their prevalence in a wide range of commercialized agrochemicals and pharmaceuticals.[1][2] This guide focuses on a particularly valuable, yet specific, member of this class: 2-(chloromethyl)-3-(trifluoromethyl)pyridine .

The unique arrangement of a reactive chloromethyl group and an electron-withdrawing trifluoromethyl group on the pyridine ring makes this compound a highly versatile intermediate for organic synthesis. The chloromethyl group serves as a convenient handle for introducing the 3-(trifluoromethyl)pyridin-2-ylmethyl moiety into various molecular architectures via nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships in drug discovery and the development of novel agrochemicals.

This document provides a comprehensive overview of the synthesis, reactivity, and applications of 2-(chloromethyl)-3-(trifluoromethyl)pyridine, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(chloromethyl)-3-(trifluoromethyl)pyridine is presented below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
Molecular Formula C₇H₅ClF₃NN/A
Molecular Weight 195.57 g/mol N/A
Appearance Expected to be a solid or oilN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Solubility Expected to be soluble in common organic solventsN/A

Synthesis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine: A Plausible Pathway

While a direct, one-pot synthesis of 2-(chloromethyl)-3-(trifluoromethyl)pyridine from simple precursors is not extensively documented, a reliable and logical synthetic route can be devised based on established chemical transformations. This multi-step synthesis involves the initial construction of the trifluoromethylpyridine core, followed by the introduction and modification of the methyl group at the 2-position.

A plausible and efficient synthetic pathway is outlined below, starting from the readily available 2-hydroxy-3-(trifluoromethyl)pyridine.

dot

Synthesis_Workflow Start Commercially Available Precursors Step1_Product 2-Hydroxy-3-(trifluoromethyl)pyridine Start->Step1_Product Step2_Start 2-Hydroxy-3-(trifluoromethyl)pyridine Step2_Product 2-Hydroxymethyl-3-(trifluoromethyl)pyridine Step2_Start->Step2_Product Reduction of a corresponding 2-carboxy or 2-formyl derivative Step3_Start 2-Hydroxymethyl-3-(trifluoromethyl)pyridine Final_Product 2-(Chloromethyl)-3-(trifluoromethyl)pyridine Step3_Start->Final_Product Chlorination (e.g., SOCl₂)

Caption: Plausible synthetic workflow for 2-(chloromethyl)-3-(trifluoromethyl)pyridine.

Protocol 1: Synthesis of 2-Hydroxymethyl-3-(trifluoromethyl)pyridine

The synthesis of the key intermediate, 2-hydroxymethyl-3-(trifluoromethyl)pyridine, can be achieved through the reduction of a corresponding carboxylic acid or aldehyde derivative at the 2-position. A common method involves the reduction of 2-carboxy-3-(trifluoromethyl)pyridine, which can be synthesized from 2-chloro-3-(trifluoromethyl)pyridine.

Materials:

  • 2-Carboxy-3-(trifluoromethyl)pyridine

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Dry workup reagents (e.g., sodium sulfate, water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-carboxy-3-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxymethyl-3-(trifluoromethyl)pyridine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Chlorination of 2-Hydroxymethyl-3-(trifluoromethyl)pyridine

The conversion of the hydroxymethyl group to the chloromethyl group is a standard transformation that can be effectively achieved using various chlorinating agents, with thionyl chloride (SOCl₂) being a common and effective choice.

Materials:

  • 2-Hydroxymethyl-3-(trifluoromethyl)pyridine

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or chloroform

  • A catalytic amount of N,N-dimethylformamide (DMF) (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 2-hydroxymethyl-3-(trifluoromethyl)pyridine (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the solution. A catalytic amount of DMF can be added to facilitate the reaction.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(chloromethyl)-3-(trifluoromethyl)pyridine.

  • Purify the product by vacuum distillation or column chromatography.

Reactivity and Applications in Synthesis

The primary utility of 2-(chloromethyl)-3-(trifluoromethyl)pyridine lies in its reactivity as an electrophile in nucleophilic substitution reactions. The chloromethyl group is analogous to a benzylic chloride, exhibiting enhanced reactivity towards nucleophiles due to the stabilization of the transition state by the adjacent pyridine ring. This makes it an excellent reagent for introducing the 3-(trifluoromethyl)pyridin-2-ylmethyl moiety.

dot

Reactivity cluster_nucleophiles Nucleophiles cluster_products Products BuildingBlock 2-(Chloromethyl)-3- (trifluoromethyl)pyridine Amines Amines (R₂NH) BuildingBlock->Amines Phenols Phenols (ArOH) BuildingBlock->Phenols Thiols Thiols (RSH) BuildingBlock->Thiols Other Other Nucleophiles (e.g., Azides, Cyanides) BuildingBlock->Other AmineProduct N-Alkylated Amines Amines->AmineProduct N-Alkylation EtherProduct Aryl Ethers Phenols->EtherProduct O-Alkylation (Williamson Ether Synthesis) ThioetherProduct Thioethers Thiols->ThioetherProduct S-Alkylation OtherProducts Diverse Functionalized Pyridine Derivatives Other->OtherProducts Functional Group Introduction

Caption: Reactivity of 2-(chloromethyl)-3-(trifluoromethyl)pyridine with various nucleophiles.

Application in the Synthesis of Biologically Active Molecules

The 3-(trifluoromethyl)pyridin-2-ylmethyl scaffold is a key structural motif in a number of agrochemicals, particularly insecticides and fungicides.[3] The ability to readily introduce this group using 2-(chloromethyl)-3-(trifluoromethyl)pyridine makes it a valuable tool for the synthesis and optimization of these active ingredients.

Protocol 3: N-Alkylation of Amines

The reaction of 2-(chloromethyl)-3-(trifluoromethyl)pyridine with primary or secondary amines provides a straightforward route to N-substituted 2-aminomethyl-3-(trifluoromethyl)pyridines. These products are often key intermediates in the synthesis of more complex bioactive molecules.

Materials:

  • 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

  • Primary or secondary amine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, N,N-dimethylformamide)

Procedure:

  • In a round-bottom flask, dissolve the amine (1.0-1.2 equivalents) and the base (1.5-2.0 equivalents) in the chosen solvent.

  • Add a solution of 2-(chloromethyl)-3-(trifluoromethyl)pyridine (1.0 equivalent) in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-alkylated product.

  • Purify by column chromatography if necessary.

Protocol 4: O-Alkylation of Phenols (Williamson Ether Synthesis)

The synthesis of aryl ethers containing the 3-(trifluoromethyl)pyridin-2-ylmethyl moiety can be achieved through a Williamson ether synthesis, reacting 2-(chloromethyl)-3-(trifluoromethyl)pyridine with a phenol in the presence of a base.[4]

Materials:

  • 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

  • Phenol

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., acetone, N,N-dimethylformamide)

Procedure:

  • In a round-bottom flask, dissolve the phenol (1.0 equivalent) and the base (1.2-1.5 equivalents) in the chosen solvent.

  • Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

  • Add a solution of 2-(chloromethyl)-3-(trifluoromethyl)pyridine (1.0-1.1 equivalents) in the same solvent.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude ether by column chromatography.

Mechanistic Considerations: The SN2 Pathway

The reactions of 2-(chloromethyl)-3-(trifluoromethyl)pyridine with nucleophiles predominantly proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key features of this mechanism are:

  • Concerted Step: The bond formation between the nucleophile and the methylene carbon occurs simultaneously with the cleavage of the carbon-chlorine bond.

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (chloride).

  • Inversion of Stereochemistry: If the methylene carbon were chiral, the reaction would proceed with an inversion of its stereochemistry.

The presence of the electron-withdrawing trifluoromethyl group at the 3-position and the nitrogen atom in the pyridine ring influences the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.

dot

Caption: Generalized Sₙ2 mechanism for the reaction of 2-(chloromethyl)-3-(trifluoromethyl)pyridine with a nucleophile.

Conclusion

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a valuable and versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals and pharmaceuticals. Its well-defined reactivity, primarily through Sₙ2 displacement of the chloromethyl group, allows for the controlled and efficient introduction of the 3-(trifluoromethyl)pyridin-2-ylmethyl scaffold. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the synthetic utility of this important intermediate in their pursuit of new and improved chemical entities. As the demand for sophisticated fluorinated molecules continues to grow, the importance of building blocks like 2-(chloromethyl)-3-(trifluoromethyl)pyridine in both academic and industrial research is set to increase.

References

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]

  • Fukui, F., et al. (2014). Processes for producing 2-chloro-3-trifluoromethylpyridine. U.S.
  • ResearchGate. (n.d.). Methods for the synthesis of 2‐trifluoromethyl pyridines. Retrieved from [Link]

  • Shandong Huimeng Biotechnology Co ltd, & Shandong Academy of Pesticide Sciences. (2021). Method for producing 2-chloro-3-trifluoromethylpyridine from 2,3, 6-trichloro-5-trifluoromethylpyridine.
  • Gouverneur, V., et al. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Reviews and Letters, 7, 742-753.
  • European Patent Office. (1984). Preparation of (trifluoromethyl)pyridines. EP 0110690 A1. [Link]

  • Zhejiang University of Technology Shangyu Research Institute Co Ltd. (2020). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of trifluoromethylpyridine libraries. PubMed. Retrieved from [Link]

  • Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]

  • Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(1), 111-113.
  • Gouverneur, V., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(43), 14015-14028. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives. Retrieved from [Link]

  • Togni, A., et al. (2018). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group.
  • ResearchGate. (n.d.). Nucleophilic substitution of 2 with 3. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine. PubChem. Retrieved from [Link]

  • Banks, R. E., & Williamson, K. L. (1985). Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 715-720.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Itami, K., et al. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • Zhejiang Industrial University Shangyu Research Institute Co Ltd. (2019). Preparation method of 2-(trifluoromethyl) pyridine-3-formaldehyde (I).

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine Derivatives

2-(Chloromethyl)-3-(trifluoromethyl)pyridine and its derivatives are pivotal intermediates in the synthesis of a wide array of agrochemicals and pharmaceuticals. The trifluoromethyl group (-CF₃), a potent electron-withdrawing moiety, significantly modulates the electronic properties and reactivity of the pyridine ring, often enhancing the biological activity of the final product.[1] The chloromethyl group serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions.[1] As the demand for novel therapeutic agents and crop protection solutions grows, robust and scalable synthetic methods for these building blocks are of paramount importance.

This guide provides a comprehensive overview of scalable synthetic strategies for 2-(Chloromethyl)-3-(trifluoromethyl)pyridine derivatives, addressing the critical challenges associated with transitioning from laboratory-scale to industrial production. We will delve into both traditional batch processing and modern flow chemistry approaches, emphasizing safety, efficiency, and product quality.

PART 1: Strategic Approaches to Scale-Up Synthesis

The synthesis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine derivatives on a larger scale necessitates careful consideration of reaction conditions, reagent handling, and potential hazards. Two primary synthetic routes are commonly considered, each with its own set of advantages and challenges.

Route 1: Chlorination of 3-(Trifluoromethyl)pyridine N-oxide

This is a widely employed method for the synthesis of 2-chloropyridine derivatives. The reaction proceeds via the N-oxide, which activates the pyridine ring for chlorination at the 2-position.

Reaction Scheme:

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Chlorination 3-(Trifluoromethyl)pyridine 3-(Trifluoromethyl)pyridine 3-(Trifluoromethyl)pyridine N-oxide 3-(Trifluoromethyl)pyridine N-oxide 3-(Trifluoromethyl)pyridine->3-(Trifluoromethyl)pyridine N-oxide H₂O₂, Acetic Acid 2-Chloro-3-(trifluoromethyl)pyridine 2-Chloro-3-(trifluoromethyl)pyridine 3-(Trifluoromethyl)pyridine N-oxide->2-Chloro-3-(trifluoromethyl)pyridine Chlorinating Agent (e.g., POCl₃, Oxalyl Chloride)

Caption: General reaction scheme for the synthesis of 2-Chloro-3-(trifluoromethyl)pyridine via N-oxidation followed by chlorination.

Causality Behind Experimental Choices:

  • N-Oxidation: The oxidation of the pyridine nitrogen is a crucial first step to activate the ring. Hydrogen peroxide in acetic acid is a common and effective reagent for this transformation.[2] The reaction is typically exothermic and requires careful temperature control during the addition of hydrogen peroxide.

  • Chlorination: A variety of chlorinating agents can be employed, with phosphorus oxychloride (POCl₃) and oxalyl chloride being common choices.[2][3] The choice of chlorinating agent can influence the reaction temperature, selectivity, and by-product profile. For instance, reactions with oxalyl chloride can often be performed at lower temperatures compared to those with POCl₃.[2]

Route 2: Direct Chloromethylation of 3-(Trifluoromethyl)pyridine

Direct chloromethylation offers a more direct route, but often suffers from lower selectivity and the formation of multiple isomers. However, with careful optimization, it can be a viable option.

Reaction Scheme:

G 3-(Trifluoromethyl)pyridine 3-(Trifluoromethyl)pyridine 2-(Chloromethyl)-3-(trifluoromethyl)pyridine 2-(Chloromethyl)-3-(trifluoromethyl)pyridine 3-(Trifluoromethyl)pyridine->2-(Chloromethyl)-3-(trifluoromethyl)pyridine Chloromethylating Agent (e.g., Chloromethyl methyl ether), Acid Catalyst

Caption: Direct chloromethylation of 3-(Trifluoromethyl)pyridine.

Causality Behind Experimental Choices:

  • Chloromethylating Agents: Reagents like chloromethyl methyl ether, often in the presence of an acid catalyst, can be used.[1] However, the high toxicity and carcinogenic nature of such reagents necessitate stringent safety precautions, especially at scale.

  • Reaction Conditions: Temperature and solvent play a critical role in controlling the reaction rate and minimizing the formation of side products. Polar aprotic solvents are often preferred to enhance solubility and reaction efficiency.[1]

PART 2: Detailed Experimental Protocols and Safety Considerations

Protocol 1: Scale-Up Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine via N-Oxide

This protocol is adapted from established procedures for similar pyridine derivatives and is designed for a multi-liter scale.[2][3]

Step 1: N-Oxidation of 3-(Trifluoromethyl)pyridine

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
3-(Trifluoromethyl)pyridine147.1110.01.47 kg
Acetic Acid60.05-3.7 L
30% Hydrogen Peroxide (aq)34.0111.01.25 L

Procedure:

  • To a 10 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 3-(trifluoromethyl)pyridine and acetic acid.

  • Stir the mixture and cool the reactor to 20-30°C.

  • Slowly add the 30% hydrogen peroxide solution via the addition funnel, maintaining the internal temperature between 80-90°C. Caution: The reaction is exothermic. Maintain strict temperature control.

  • After the addition is complete, continue stirring at 80-90°C for 7 hours, monitoring the reaction progress by HPLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench any remaining peroxide by the slow addition of a saturated sodium bisulfite solution until a negative peroxide test is obtained (using peroxide test strips).

  • The resulting solution containing 3-(trifluoromethyl)pyridine N-oxide can be used directly in the next step or worked up by neutralizing with a base (e.g., NaOH solution) and extracting with a suitable solvent (e.g., dichloromethane).

Step 2: Chlorination of 3-(Trifluoromethyl)pyridine N-oxide

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass/Volume
3-(Trifluoromethyl)pyridine N-oxide solution-~10.0-
Phosphorus Oxychloride (POCl₃)153.3312.01.84 kg (1.1 L)
1,2-Dichloroethane98.96-5 L

Procedure:

  • In a separate 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, condenser, and an outlet connected to a scrubber system (for HCl and POCl₃ fumes), charge the solution of 3-(trifluoromethyl)pyridine N-oxide.

  • Slowly add phosphorus oxychloride to the stirred solution.

  • Heat the reaction mixture to 105-110°C and maintain for 2 hours.[3]

  • Increase the temperature to 120-125°C and hold for an additional 5 hours. Monitor the reaction by HPLC.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by adding it to ice water, ensuring the temperature does not exceed 30°C. Caution: This is a highly exothermic and gas-evolving step.

  • Extract the aqueous layer with 1,2-dichloroethane.

  • Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-3-(trifluoromethyl)pyridine.

  • The crude product can be purified by vacuum distillation.

Safety Considerations for Scale-Up

Scaling up chemical reactions introduces significant hazards that must be carefully managed.[4][5][6][7]

  • Thermal Runaway: Exothermic reactions, such as N-oxidation and the quenching of POCl₃, pose a risk of thermal runaway.[4][6][7] Ensure adequate cooling capacity and slow reagent addition. Reaction calorimetry studies are highly recommended before scaling up to fully understand the thermal profile of the reaction.[6]

  • Pressure Build-up: The evolution of gases (e.g., HCl during chlorination) can lead to a dangerous increase in pressure.[5] Reactions should be conducted in well-ventilated fume hoods or dedicated enclosures, and the reactor system must be equipped with an appropriate pressure relief device.

  • Reagent Handling: Many of the reagents used, such as phosphorus oxychloride and chloromethylating agents, are highly corrosive and toxic.[8] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, is mandatory.

  • Stirring: Inadequate stirring can lead to localized hot spots and an increased risk of runaway reactions.[4] For large-scale reactions, overhead mechanical stirrers are essential to ensure efficient mixing.[4]

PART 3: Flow Chemistry as a Modern Scale-Up Strategy

Flow chemistry offers several advantages for the synthesis of pyridine derivatives, particularly in terms of safety and efficiency.[9][10][11][12]

Caption: A simplified workflow for a continuous flow synthesis setup.

Advantages of Flow Chemistry:

  • Enhanced Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, significantly reducing the risk of thermal runaway.[10][11]

  • Improved Safety: Hazardous reagents can be generated and consumed in situ, minimizing their accumulation and the associated risks.

  • Precise Control: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities.[10]

  • Scalability: Scaling up a flow process is often achieved by "numbering up" (running multiple reactors in parallel) or by running the system for a longer duration, which is generally safer and more straightforward than increasing the size of a batch reactor.[10]

A potential flow process for the chlorination step could involve pumping the N-oxide solution and the chlorinating agent through a heated microreactor. The short residence time and excellent temperature control would allow for a safer and more efficient reaction.

PART 4: Analytical Methods for Process Monitoring and Quality Control

Robust analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of the final product.

Analytical TechniquePrinciplePrimary ApplicationsPotential AdvantagesPotential Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Purity determination, assay for potency, stability testing, and impurity profiling.[13]High resolution and sensitivity; suitable for non-volatile compounds.[13]Higher cost of instrumentation and solvents.[13]
Gas Chromatography (GC) Separation based on the volatility of the analyte in a gaseous mobile phase.Analysis of volatile impurities and starting materials.[13][14]Excellent for volatile compounds; high separation efficiency.[13]Not suitable for non-volatile or thermally unstable compounds without derivatization.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Structural elucidation and confirmation of the final product and key intermediates.Provides detailed structural information.Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight determination and identification of unknown impurities.[14]High sensitivity and specificity.Can be destructive to the sample.

Typical HPLC Method for Reaction Monitoring:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Conclusion

The scale-up synthesis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine derivatives presents both opportunities and challenges. A thorough understanding of the reaction mechanism, careful consideration of safety hazards, and the implementation of robust process controls are essential for a successful and safe scale-up campaign. The choice between traditional batch processing and modern flow chemistry will depend on the specific requirements of the synthesis, including scale, safety considerations, and economic factors. By leveraging the principles and protocols outlined in this guide, researchers and drug development professionals can navigate the complexities of scaling up the production of these valuable chemical intermediates.

References

  • US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google P
  • WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)
  • CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P
  • US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)
  • Scale Up Safety_FINAL - Stanford Environmental Health & Safety. [Link]

  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]

  • Scale-up Reactions - Division of Research Safety - University of Illinois. [Link]

  • CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P
  • Solving process safety and scale up | Laboratory News. [Link]

  • AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP. [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. [Link]

  • From Flow Chemistry in the Lab towards Industrial Implementation on Scale - Case Studies on Continuous API Synthesis - Almac. [Link]

  • Preparation of \trifluoromethyl\pyridines - European Patent Office. [Link]

  • Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles - PMC. [Link]

  • Preparation method of 2-(trifluoromethyl) pyridine-3-formaldehyde (I) - Eureka | Patsnap. [Link]

  • US4256894A - Preparation of chlorinated pyridines - Google P
  • Flow chemistry and the synthesis of energetic materials - JRC Publications Repository. [Link]

  • Trifluoromethylation of Heterocycles in Water at Room Temperature - The Royal Society of Chemistry. [Link]

  • (PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - ResearchGate. [Link]

  • Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - MDPI. [Link]

  • How do you Safely Scale up a Given Chemical Reaction? - Scientific Update. [Link]

  • Innate C-H trifluoromethylation of heterocycles - PMC - NIH. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields with 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Chloromethyl)-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for improving reaction yields and addressing common challenges encountered when using this versatile reagent.

Understanding the Reagent: Key Characteristics and Reactivity

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a valuable building block in medicinal and agrochemical research.[1][2] Its utility stems from the presence of a reactive chloromethyl group, which allows for the introduction of the 3-(trifluoromethyl)pyridyl moiety onto various nucleophiles. The strongly electron-withdrawing trifluoromethyl group significantly influences the reactivity of the pyridine ring and the benzylic-like chloride.[1]

Key Properties:

PropertyValueSource
Molecular Formula C₆H₃ClF₃N[3][4]
Molecular Weight 181.54 g/mol [4]
Appearance Colorless to light-yellow liquid or solid[3]
Melting Point 36-40 °C
Boiling Point ~170 - 175 °C[3]
Solubility Soluble in common organic solvents (e.g., DMF, ACN, DCM, Ethyl Acetate)[3][5]

The primary mode of reaction for this reagent is nucleophilic substitution at the chloromethyl group, following an Sₙ2 mechanism. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by a wide range of nucleophiles.

Troubleshooting Low Yields: A Systematic Approach

Low reaction yields are a common challenge in organic synthesis. This section provides a structured approach to diagnosing and resolving issues when using 2-(Chloromethyl)-3-(trifluoromethyl)pyridine.

Logical Flow for Troubleshooting

Troubleshooting_Flow cluster_purity Purity Assessment cluster_conditions Condition Optimization cluster_side_reactions Side Reaction Analysis Start Low Yield Observed Purity_Check Assess Purity of Starting Materials (Reagent, Nucleophile, Solvent, Base) Start->Purity_Check Reaction_Setup Review Reaction Conditions (Temperature, Time, Stoichiometry) Purity_Check->Reaction_Setup If purity is confirmed Purity_Details Degradation of Reagent? Moisture in Solvent? Incorrect Base Strength? Purity_Check->Purity_Details Side_Reactions Investigate Potential Side Reactions Reaction_Setup->Side_Reactions If conditions seem appropriate Condition_Details Incomplete Conversion? Decomposition at High Temp? Incorrect Base/Nucleophile Ratio? Reaction_Setup->Condition_Details Workup_Purification Optimize Workup and Purification Side_Reactions->Workup_Purification If side products are identified Side_Reaction_Details Over-alkylation? Ring Substitution? Elimination? Side_Reactions->Side_Reaction_Details Success Improved Yield Workup_Purification->Success After optimization

Caption: A systematic workflow for troubleshooting low reaction yields.

FAQs and Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues.

Category 1: N-Alkylation Reactions (e.g., with amines)

Q1: My N-alkylation reaction is showing low conversion, with a significant amount of unreacted starting amine. What should I do?

A1: Low conversion in N-alkylation reactions often points to issues with base selection, temperature, or solvent.

  • Base Strength and Stoichiometry: The chosen base must be strong enough to deprotonate the amine nucleophile effectively. For primary and secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. If the amine is weakly nucleophilic, a stronger base like sodium hydride (NaH) might be necessary. Ensure at least one equivalent of base is used, and for amine hydrochlorides, use at least two equivalents.

  • Reaction Temperature: Sₙ2 reactions have a significant activation energy barrier. If the reaction is sluggish at room temperature, gradually increasing the temperature (e.g., to 50-80 °C) can substantially increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • Solvent Choice: Polar aprotic solvents like DMF, acetonitrile (ACN), or DMSO are generally preferred as they can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction. Ensure your solvent is anhydrous, as water can hydrolyze the chloromethyl reagent.

Q2: I am observing the formation of a di-alkylated product. How can I improve the selectivity for mono-alkylation?

A2: Over-alkylation is a common side reaction when the mono-alkylated product is still nucleophilic and can react with another molecule of the electrophile.

  • Stoichiometry Control: Use a slight excess of the amine nucleophile relative to 2-(Chloromethyl)-3-(trifluoromethyl)pyridine (e.g., 1.2 to 1.5 equivalents of amine). This will increase the probability that the electrophile reacts with the starting amine rather than the mono-alkylated product.

  • Slow Addition: Adding the 2-(Chloromethyl)-3-(trifluoromethyl)pyridine solution dropwise to the reaction mixture containing the amine and base can help maintain a low concentration of the electrophile, thus favoring mono-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, as the activation energy for the second alkylation may be higher.

Category 2: O-Alkylation Reactions (e.g., with phenols)

Q3: My O-alkylation of a phenol is giving a very low yield. What are the key factors to consider?

A3: O-alkylation of phenols requires careful consideration of the base and reaction conditions to ensure efficient formation of the phenoxide nucleophile.

  • Base Selection: The pKa of the phenol will dictate the required base strength. For most phenols, a moderately strong base like K₂CO₃ or Cs₂CO₃ is sufficient. For less acidic phenols, a stronger base such as NaH may be required. The base should be strong enough to quantitatively generate the phenoxide.

  • Solvent: Polar aprotic solvents like DMF or acetone are ideal. They effectively solvate the cation of the base, leaving a "naked" and highly reactive phenoxide anion.

  • Temperature: Gentle heating (e.g., 50-100 °C) is often necessary to drive the reaction to completion.

Q4: I am trying to alkylate a substrate with both a phenolic hydroxyl and a secondary amine. The reaction is giving a mixture of N- and O-alkylated products. How can I achieve selectivity?

A4: The relative nucleophilicity of the amine and the phenoxide will determine the product distribution. Generally, amines are softer nucleophiles and may react faster with the soft electrophile (the chloromethyl group). However, under strongly basic conditions, the phenoxide concentration will be high, leading to competitive O-alkylation.

  • Control of Basicity: Using a milder base that selectively deprotonates the more acidic proton (if there is a significant pKa difference) can favor one reaction pathway. Alternatively, using a non-nucleophilic base may favor N-alkylation.

  • Protecting Groups: The most reliable strategy for achieving selectivity is to use a protecting group. For example, protect the phenolic hydroxyl group (e.g., as a silyl ether) before performing the N-alkylation, followed by deprotection.

Category 3: S-Alkylation Reactions (e.g., with thiols)

Q5: My S-alkylation of a thiol is not proceeding to completion. What could be the issue?

A5: S-alkylation is generally a facile reaction due to the high nucleophilicity of thiols. If the reaction is not working well, consider the following:

  • Thiolate Formation: A base is required to deprotonate the thiol to the more nucleophilic thiolate. A mild base like triethylamine (Et₃N) or K₂CO₃ is usually sufficient.

  • Oxidation of Thiol: Thiols can be susceptible to oxidation to disulfides, especially in the presence of air and base. To prevent this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent: While polar aprotic solvents are common, S-alkylation can also be performed effectively in alcoholic solvents or even in water under phase-transfer conditions.[6]

Q6: I am getting a good yield, but my final product is difficult to purify. What are some common impurities?

A6: Common impurities can arise from the starting materials or side reactions.

  • Unreacted Starting Material: If the reaction did not go to completion, you will have unreacted nucleophile and 2-(Chloromethyl)-3-(trifluoromethyl)pyridine.

  • Hydrolysis Product: If there was moisture in the reaction, 2-(hydroxymethyl)-3-(trifluoromethyl)pyridine could be a byproduct.

  • Base-Related Impurities: Ensure that the base and its salts are adequately removed during the aqueous workup.

  • Purification Strategy: Column chromatography on silica gel is a common method for purifying these types of products. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) is often effective.

Experimental Protocols and Data

General Protocol for N-Alkylation of a Secondary Amine

This protocol provides a representative example for the N-alkylation of morpholine.

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the secondary amine (1.2 mmol), potassium carbonate (1.5 mmol), and anhydrous acetonitrile (10 mL).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. Add a solution of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine (1.0 mmol) in anhydrous acetonitrile (5 mL) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Impact of Reaction Parameters on Yield (Illustrative Data)

The following table illustrates how different reaction parameters can influence the yield of an alkylation reaction. These are representative values and will vary depending on the specific nucleophile.

EntryBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)ACN252445
2K₂CO₃ (1.5)ACN60685
3K₂CO₃ (1.5)DMF60492
4Cs₂CO₃ (1.5)DMF60495
5NaH (1.2)THF25878

Mechanistic Considerations

The primary reaction pathway is an Sₙ2 substitution. Understanding the factors that influence this mechanism is key to optimizing your reaction.

Sources

preventing hydrolysis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 2-(Chloromethyl)-3-(trifluoromethyl)pyridine . This reagent presents a dual-stability paradox: it is highly electrophilic due to the electron-withdrawing trifluoromethyl (-CF


) group, yet prone to self-polymerization as a free base.

The following protocols prioritize Phase Transfer Catalysis (PTC) and pH management to mitigate hydrolysis in aqueous environments.

Technical Brief & Reactivity Profile

The Core Problem: In aqueous media, this molecule faces two degradation pathways. The -CF


 group at the 3-position exerts a strong inductive effect (

), significantly increasing the electrophilicity of the methylene carbon at the 2-position.
  • Hydrolysis (Major Risk): Water acts as a nucleophile, displacing the chloride to form the hydroxymethyl derivative. This reaction is accelerated by the electron-deficiency of the pyridine ring.

  • Self-Polymerization (Secondary Risk): As a free base, the pyridine nitrogen of one molecule can attack the methylene carbon of another, forming colored, insoluble tars (quaternary ammonium polymers).

ParameterCharacteristicImplication for Protocol
C-Cl Bond Highly activated (Benzylic-like)Rapid

hydrolysis in water.
Pyridine Nitrogen Weakly nucleophilic (due to -CF

)
Polymerization is slower than in non-fluorinated analogs but still occurs if stored as a free base.
Solubility LipophilicSoluble in DCM, Toluene, EtOAc; poorly soluble in water.
Stability State HCl Salt vs. Free BaseHCl Salt: Stable solid. Free Base: Unstable oil.

Troubleshooting Guides

Issue A: Rapid Hydrolysis During Aqueous Coupling Reactions

Symptom: Low yield of target product; presence of "alcohol" byproduct (2-(hydroxymethyl)-3-(trifluoromethyl)pyridine) in LC-MS.

Root Cause: The reagent was exposed to the aqueous phase for too long without a protecting organic envelope, or the reaction temperature was too high.

Solution: The "Biphasic Shield" Protocol (PTC) Do not run this reaction in a homogeneous aqueous-organic mixture (like THF/Water). Use a strictly biphasic system (Toluene/Water or DCM/Water) with a Phase Transfer Catalyst.

Step-by-Step Correction:

  • Solvent Switch: Dissolve the 2-(Chloromethyl)-3-(trifluoromethyl)pyridine in a non-polar solvent (Toluene is preferred due to lower water miscibility than DCM).

  • Segregation: Dissolve your nucleophile and inorganic base (e.g., KOH, K

    
    CO
    
    
    
    ) in the water phase.
  • Catalyst: Add 1-5 mol% of a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB).

  • Kinetics: The PTC transports the nucleophile into the organic phase. The hydrolytically unstable pyridine derivative never leaves the organic phase, protecting it from the bulk water.

Issue B: Decomposition During Workup/Extraction

Symptom: The reaction looked good by TLC, but the product degraded during the aqueous wash.

Root Cause: pH excursions during workup. If the pH is too high (basic), hydroxide attacks the methylene carbon. If the pH is neutral/acidic but the extraction is slow, the "free base" form polymerizes.

Solution: Cold, Fast, Buffered Workup

  • Temperature: Cool the quench mixture to

    
    .
    
  • Buffer: Do not use water or strong base for washing. Use saturated Brine or half-saturated NH

    
    Cl . The high ionic strength of brine "salts out" the organic compounds and reduces the concentration of available water.
    
  • Speed: Separate phases immediately. Dry the organic layer over MgSO

    
     (which is acidic/neutral) rather than Na
    
    
    
    SO
    
    
    if the product is base-sensitive, though Na
    
    
    SO
    
    
    is generally safer for pyridines.
Issue C: Storage Instability

Symptom: The reagent has turned from an off-white solid/oil into a dark, gummy substance.

Root Cause: The user stored the compound as a free base.

Solution:

  • Always store as the Hydrochloride (HCl) salt. The protonated nitrogen cannot act as a nucleophile, preventing polymerization.

  • Desiccation: Store under Argon/Nitrogen in a desiccator. Moisture triggers the autocatalytic cycle of HCl release and hydrolysis.

Visualizing the Degradation & Protection Pathways

The following diagram illustrates the competing pathways and how the Biphasic/PTC system acts as a "firewall" against hydrolysis.

ReactionPathways cluster_0 Organic Phase (Protective Shield) cluster_1 Aqueous Phase Reactant 2-(Chloromethyl)-3-(CF3)pyridine (Organic Phase) HydrolysisProd Hydrolysis Product (Alcohol Impurity) Reactant->HydrolysisProd Direct Contact (Avoid!) Product Desired Coupled Product Reactant->Product Fast Reaction (Protected) Water Bulk Water (Aqueous Phase) Water->HydrolysisProd TargetNu Target Nucleophile (Aqueous Phase) PTC Phase Transfer Catalyst (Shuttle) TargetNu->PTC Ion Pair Formation PTC->Reactant Transfers Nu- into Org Phase

Caption: Figure 1. Mechanism of Phase Transfer Catalysis (PTC) preventing hydrolysis. The electrophile remains in the protective organic phase, while the catalyst shuttles the nucleophile across the interface, minimizing contact with bulk water.

Frequently Asked Questions (FAQs)

Q1: Can I use this reagent in a homogeneous mixture of THF and Water (1:1)? A: Not recommended. In a homogeneous solution, water molecules freely solvate the chloromethyl group. Given the electron-withdrawing nature of the -CF


 group, the half-life of this reagent in aqueous THF at room temperature can be measured in minutes. Use a biphasic system (Toluene/Water) instead.

Q2: I only have the Free Base. How do I store it? A: Do not store it for long periods. If you must, dissolve it in anhydrous hydrocarbon solvent (Hexane/Heptane) and store at -20°C. Ideally, convert it immediately to the HCl salt by bubbling dry HCl gas through an ethereal solution of the base.

Q3: Does the pH of the aqueous phase matter if I am using PTC? A: Yes. While PTC protects the reagent, extremely high pH (>12) can still promote interfacial hydrolysis. Use the mildest base possible that still deprotonates your nucleophile (e.g., Carbonate vs. Hydroxide).

Q4: Why is my reaction turning black? A: This indicates polymerization. It usually happens if the reaction mixture is too concentrated or if the "Free Base" was allowed to sit without a nucleophile present. Ensure your nucleophile is present before adding the pyridine reagent.

Validated Experimental Protocol: N-Alkylation via PTC

This protocol is designed to minimize hydrolysis by keeping the pyridine reagent in the organic phase.

Reagents:

  • Substrate: Amine or Amide (1.0 equiv)

  • Reagent: 2-(Chloromethyl)-3-(trifluoromethyl)pyridine (1.1 equiv)

  • Solvent: Toluene (Organic) / Water (Aqueous)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv)

Procedure:

  • Aqueous Phase Prep: Dissolve

    
     and the nucleophile (if water-soluble) in the minimum amount of water.
    
  • Organic Phase Prep: Dissolve the 2-(Chloromethyl)-3-(trifluoromethyl)pyridine in Toluene. Cool to 0-5°C.

  • Catalyst Addition: Add TBAB to the reaction vessel.

  • Mixing: Add the Organic phase to the Aqueous phase with vigorous stirring. High agitation is critical for PTC efficiency.

  • Monitoring: Monitor by TLC/LC-MS. The reaction should proceed rapidly.

  • Quench: Once complete, separate phases immediately. Wash the organic layer with Brine. Dry over MgSO

    
    .
    

References

  • BenchChem. An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.[1] (General stability principles for chloromethyl-N-heterocycles). [1]

  • Starks, C. M., Liotta, C. L., & Halpern, M.Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994. (Foundational text on PTC mechanism and kinetics for alkyl halides).
  • PhaseTransfer.com. Chloromethylation: An Outstanding PTC Platform. (Industrial application of PTC for sensitive benzyl/picolyl chlorides).

  • ChemicalBook. 2-Chloro-5-(chloromethyl)pyridine Properties and Stability. (Analogous compound stability data).

  • MedChemExpress. 2-(Chloromethyl)pyridine hydrochloride Product Guide. (Handling and storage of picolyl chloride salts).[2][3]

Sources

optimizing solvent selection for 2-(Chloromethyl)-3-(trifluoromethyl)pyridine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Optimization for 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Introduction: The Chemical Context

Subject: 2-(Chloromethyl)-3-(trifluoromethyl)pyridine CAS: (Analogous structures often custom synthesized; core scaffold reference 2-chloromethylpyridine derivatives) Primary Reactivity:


 Nucleophilic Substitution at the chloromethyl group.[1][2][3]

As Senior Application Scientists, we often see users treat this intermediate like a standard benzyl chloride.[3][4] It is not. The 3-trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) group  fundamentally alters the physicochemical landscape.[3] It exerts a strong electron-withdrawing effect (inductive 

), deactivating the pyridine nitrogen (reducing basicity) while simultaneously activating the chloromethyl carbon for nucleophilic attack.[2] However, its significant steric bulk at the ortho position creates a "kinetic gate" that demands precise solvent selection to ensure the nucleophile can access the electrophilic site without promoting side reactions like hydrolysis or dimerization.

This guide moves beyond standard protocols to provide a logic-based framework for solvent selection, focusing on solubility , kinetics , and green chemistry .[3]

Module 1: Solubility & Stability Profiles

The presence of the fluorinated motif increases lipophilicity compared to non-fluorinated picolyl chlorides.[4] However, the polarity of the pyridine ring creates a solubility dichotomy.[4]

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingStability RiskApplication Notes
Chlorinated DCM, ChloroformExcellent LowStandard Benchmark. Good for initial screens but phased out for green compliance.[1][2][3]
Polar Aprotic MeCN, DMF, NMPGood LowKinetic Accelerator. Essential for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

reactions with weak nucleophiles.[3]
Ethers THF, 2-MeTHF, CPMEModerate LowGreen Choice. 2-MeTHF is the preferred replacement for DCM/THF.[1][2][3]
Protic Methanol, Ethanol, WaterHigh CRITICAL Avoid. High risk of solvolysis (ether/alcohol formation).[3][4]
Hydrocarbons Toluene, HeptaneLow LowPoor Solubility. Often requires phase transfer catalysts (PTC) to work.[3][4]

Module 2: Troubleshooting & Optimization (Q&A)

Q1: "My reaction yields are low, and I see a hydroxyl-impurity by LCMS. What is happening?"

Diagnosis: You are likely experiencing Solvolysis (Hydrolysis) .[3][4] Technical Insight: The electron-deficient nature of the pyridine ring (exacerbated by the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 group) makes the chloromethyl carbon highly electrophilic. Even trace water in "dry" solvents (like hygroscopic DMF or THF) can compete with your nucleophile.[3]
Solution: 
  • Switch Solvent: Move to hydrophobic green ethers like 2-Methyltetrahydrofuran (2-MeTHF) or CPME (Cyclopentyl methyl ether) .[1][2][3] These form azeotropes with water, allowing you to dry the system by distillation prior to adding the nucleophile.[4]

  • Protocol Adjustment: If you must use DMF/MeCN, ensure water content is <200 ppm (Karl Fischer titration).

Q2: "The reaction is sluggish. I'm using Toluene/Heptane to avoid side reactions, but conversion is <10% after 24h."

Diagnosis: The "Naked Nucleophile" Effect is missing. Technical Insight: In non-polar solvents like Toluene, your nucleophile (likely an amine or salt) is tightly ion-paired or aggregated. The


 transition state requires the nucleophile to be "free" to attack the sterically hindered chloromethyl group (blocked by the ortho-

). Solution:
  • Polarity Boost: Switch to Acetonitrile (MeCN) . It has a high dielectric constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) which dissociates ion pairs, exposing the nucleophile.
    
  • Phase Transfer: If you must stay in Toluene, add 5 mol% TBAB (Tetrabutylammonium bromide) or 18-Crown-6 to shuttle the nucleophile into the organic phase.[2][3]

Q3: "I need to replace DMF due to toxicity regulations (REACH restrictions). What is the validated alternative?"

Diagnosis: Green Chemistry Compliance. Technical Insight: DMF is a reproductive toxin.[3][4][5] For ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 substitutions on this scaffold, we need a solvent with high dipolarity but low toxicity.[3]
Recommendation: 
  • N-Butylpyrrolidinone (NBP): The closest drop-in replacement for NMP/DMF.[1][2][3] High boiling point, stable, and biodegradable.[4]

  • Dimethyl Isosorbide (DMI): A bio-based polar aprotic solvent.[3][4]

  • Cyrene™: Excellent for solubilizing polar substrates, though check stability with strong amines.[3][4]

Module 3: Visualizing the Decision Logic

The following diagram illustrates the decision process for solvent selection based on nucleophile strength and green chemistry requirements.

SolventSelection Start Start: Solvent Selection for 2-(Chloromethyl)-3-(CF3)pyridine CheckNuc Is the Nucleophile Water Sensitive / Weak? Start->CheckNuc CheckGreen Is Green Compliance Mandatory (No DMF/DCM)? CheckNuc->CheckGreen Yes (Needs Polar Aprotic) CheckSolubility Does Reactant dissolve in Toluene/Heptane? CheckNuc->CheckSolubility No (Strong Nuc) UseMeCN Use Acetonitrile (MeCN) (Balance of Rate & Solubility) CheckGreen->UseMeCN No (Standard Lab) UseNBP Use N-Butylpyrrolidinone (NBP) or DMSO/EtOAc Mix CheckGreen->UseNBP Yes (Strict Green) UseMeTHF Use 2-MeTHF or CPME (Hydrophobic, Azeotropic Drying) CheckSolubility->UseMeTHF Yes UsePTC Use Toluene + PTC (Tetrabutylammonium bromide) CheckSolubility->UsePTC No (Precipitates)

Caption: Decision tree for optimizing solvent selection based on nucleophile strength and regulatory constraints.

Module 4: Validated Experimental Protocol

Protocol: Solvent Screening for Kinetic Optimization

Use this protocol to determine the optimal solvent for your specific nucleophile.

Materials:

  • Substrate: 2-(Chloromethyl)-3-(trifluoromethyl)pyridine (1.0 equiv)[1][2][3]

  • Nucleophile: (e.g., Morpholine, 1.0 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)[1][2]
    
  • Solvents: MeCN, 2-MeTHF, EtOAc, NBP.[2][6]

Step-by-Step:

  • Preparation: Prepare 4 vials. Add 0.1 mmol of Substrate to each.[3][4]

  • Solvation: Add 1.0 mL of respective solvent to each vial.

    • Observation Point: Check for clarity.[3][4][7] If cloudy, heat to 40°C. If still insoluble, discard solvent candidate.

  • Initiation: Add Base and Nucleophile. Seal and stir at 25°C.

  • Sampling: Take a 10 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     aliquot at T=1h and T=4h. Dilute in MeCN/Water (50:50).[3]
    
  • Analysis: Inject into HPLC/UPLC.

    • Calculate Conversion:

      
      
      
  • Selection Criteria:

    • >90% Conversion: Ideal Candidate.[3][4]

    • <50% Conversion: Solvent too non-polar (Ion pairing issue).

    • >10% Hydrolysis Impurity: Solvent wet or incompatible.[3][4]

References

  • Reichardt, C., & Welton, T. (2010).[4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3][4] (Foundational text on solvation and

    
     kinetics). [1][2]
    
  • Byrne, F. P., et al. (2016).[3][4] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Source for 2-MeTHF and Cyrene recommendations).

  • Pfizer Inc. (2018).[3][4] Pfizer Solvent Selection Guide. (Industry standard for green replacement of DMF/DCM). [1][2]

  • Wang, L., et al. (2019).[3][4] Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. Russian Journal of Physical Chemistry A. (Specific solubility data for the analog scaffold).

Sources

Validation & Comparative

A-Comparative-Guide-to-HPLC-Method-Development-for-2-(Chloromethyl)-3-(trifluoromethyl)pyridine-Purity

Author: BenchChem Technical Support Team. Date: February 2026

A-Senior-Application-Scientist's-Perspective

In the rigorous realm of pharmaceutical quality control, the purity of starting materials and active pharmaceutical ingredients (APIs) is not just a regulatory requirement, but a cornerstone of drug safety and efficacy. 2-(Chloromethyl)-3-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various pharmaceuticals, presents a distinct analytical challenge. Its inherent reactivity and the potential for a diverse impurity profile necessitate a robust, stability-indicating analytical method. This guide offers a comprehensive, experience-driven comparison of HPLC method development strategies for its purity determination, focusing on the scientific rationale behind each experimental choice.

This document is crafted for researchers, scientists, and drug development professionals, providing a logical framework to navigate the complexities of method development, from initial screening to full validation in accordance with international guidelines.

Understanding the Analyte: 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

The structure of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine, with its reactive chloromethyl group and electron-withdrawing trifluoromethyl substituent, governs its chromatographic behavior and potential degradation pathways. A successful HPLC method must possess the selectivity to separate the main component from process-related impurities (e.g., starting materials, by-products) and potential degradants arising from hydrolysis, oxidation, or photolysis.

The Method Development Workflow: A Logic-Driven Approach

Developing a reliable HPLC method is an iterative process of systematic investigation and optimization. The workflow below illustrates the critical phases and decision points that guide the analytical scientist from initial exploration to a validated, trustworthy method.

Method_Development_Workflow cluster_0 Phase 1: Foundation & Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization A Analyte Characterization (pKa, logP, UV spectra) B Initial Method Scouting (Column & Mobile Phase) A->B Guides Selection C Preliminary Peak Purity (Diode Array Detector) B->C Initial Assessment D Fine-Tuning Mobile Phase (% Organic, pH, Buffer) C->D Iterative Refinement F Assessing Resolution of Critical Pairs D->F E Optimizing Flow Rate & Temperature E->F G Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) F->G Proceed to Validation I Final Method Documentation G->I H Forced Degradation Studies H->G Proves Stability-Indicating Optimization_Logic cluster_0 Initial Run cluster_1 Analysis & Strategy cluster_2 Refined Method A Broad Gradient Profile B Identify Critical Peak Pairs (Low Resolution) A->B C Adjust Gradient Slope (Shallow for better resolution) B->C D Vary Temperature (Affects selectivity) B->D E Optimized Separation C->E D->E

The Trifluoromethyl Group as a Reactivity Supercharger: A Comparative Guide to the Reactivity of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the properties of the final active pharmaceutical ingredients. In the realm of pyridine-containing scaffolds, the introduction of a trifluoromethyl (CF₃) group can dramatically alter the reactivity of adjacent functional groups. This guide provides an in-depth technical comparison of the reactivity of 2-(chloromethyl)-3-(trifluoromethyl)pyridine and its non-fluorinated counterpart, 2-(chloromethyl)pyridine, in nucleophilic substitution reactions. By synthesizing theoretical principles with supporting experimental data from analogous systems, this document will elucidate the powerful electronic effects of the trifluoromethyl substituent.

Theoretical Underpinnings: The Inductive Effect of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in medicinal chemistry.[1][2][3] Its strong inductive effect (-I) arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and, consequently, the C-C bond, drawing electron density away from the attached pyridine ring. This electron withdrawal has a profound impact on the electrophilicity of the benzylic-like carbon in the chloromethyl group.

In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the electrophilic carbon, leading to the displacement of the leaving group (in this case, the chloride ion) in a single, concerted step. The rate of this reaction is highly sensitive to the electronic environment of the electrophilic carbon. Electron-withdrawing groups enhance the partial positive charge on the carbon atom, making it a more attractive target for nucleophiles and thereby accelerating the reaction rate.[4][5]

Therefore, it is hypothesized that the presence of the trifluoromethyl group at the 3-position of the pyridine ring in 2-(chloromethyl)-3-(trifluoromethyl)pyridine will significantly increase its reactivity towards nucleophiles compared to the non-fluorinated analog, 2-(chloromethyl)pyridine.

Comparative Reactivity Analysis: Insights from Analogous Systems

The following table summarizes the relative rate constants for the SN2 reaction of various substituted benzyl chlorides with different nucleophiles. These examples clearly demonstrate the rate-enhancing effect of electron-withdrawing groups.

ElectrophileNucleophileSolventRelative Rate Constant (k_rel)Reference System
Benzyl ChlorideNitranionsDMSO1Benzyl Chloride
m-CF₃-Benzyl ChlorideNitranionsDMSO~10Benzyl Chloride[4]
p-NO₂-Benzyl ChlorideThiophenoxideMethanol4.8Benzyl Chloride

Note: The relative rate for m-CF₃-Benzyl Chloride is an approximation based on the data presented in the cited literature. The data for p-NO₂-Benzyl Chloride is from a separate study and is included to further illustrate the trend.

The data unequivocally shows that the presence of an electron-withdrawing group, such as a trifluoromethyl or a nitro group, on the aromatic ring significantly accelerates the rate of nucleophilic substitution at the benzylic position. For instance, m-trifluoromethylbenzyl chloride reacts approximately an order of magnitude faster than unsubstituted benzyl chloride with nitranion nucleophiles in DMSO.[4] This acceleration is a direct consequence of the increased electrophilicity of the benzylic carbon, which lowers the activation energy of the SN2 transition state.

Based on these well-established principles and supporting data from analogous systems, it can be confidently predicted that 2-(chloromethyl)-3-(trifluoromethyl)pyridine is substantially more reactive towards nucleophiles than 2-(chloromethyl)pyridine.

Experimental Protocol: A Framework for Kinetic Comparison

To empirically validate the predicted reactivity difference, a kinetic study can be performed. The following protocol outlines a general procedure for comparing the rates of reaction of 2-(chloromethyl)-3-(trifluoromethyl)pyridine and 2-(chloromethyl)pyridine with a model nucleophile, such as iodide ion, using in-situ reaction monitoring by ¹H NMR spectroscopy.[6][7][8][9][10]

Objective: To determine the second-order rate constants for the reaction of 2-(chloromethyl)-3-(trifluoromethyl)pyridine and 2-(chloromethyl)pyridine with sodium iodide in acetone-d₆.
Materials:
  • 2-(chloromethyl)-3-(trifluoromethyl)pyridine

  • 2-(chloromethyl)pyridine

  • Sodium Iodide (NaI), anhydrous

  • Acetone-d₆ (99.9 atom % D)

  • NMR tubes

  • NMR spectrometer

Procedure:
  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of 2-(chloromethyl)-3-(trifluoromethyl)pyridine in acetone-d₆.

    • Prepare a 0.1 M solution of 2-(chloromethyl)pyridine in acetone-d₆.

    • Prepare a 1.0 M solution of sodium iodide in acetone-d₆. Note: The concentration of the nucleophile is kept in large excess to ensure pseudo-first-order kinetics with respect to the electrophile.

  • Reaction Setup and Monitoring:

    • Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).

    • In an NMR tube, add 0.5 mL of the 0.1 M solution of 2-(chloromethyl)-3-(trifluoromethyl)pyridine.

    • Acquire an initial ¹H NMR spectrum (t=0).

    • Rapidly add 0.05 mL of the 1.0 M sodium iodide solution to the NMR tube, quickly mix, and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for 1-2 hours).

    • Repeat the procedure for 2-(chloromethyl)pyridine.

  • Data Analysis:

    • Integrate the signals corresponding to the methylene protons of the starting material (e.g., -CH₂Cl) and the product (e.g., -CH₂I) in each spectrum.

    • Calculate the concentration of the starting material at each time point.

    • Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

    • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the concentration of the nucleophile (k₂ = k_obs / [NaI]).

Visualizing the Reaction and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the SN2 reaction mechanism and the experimental workflow.

Caption: Generalized SN2 reaction mechanism.

Experimental_Workflow A Prepare Stock Solutions (Substrates and Nucleophile) C Load Substrate into NMR Tube A->C B Equilibrate NMR Spectrometer B->C D Acquire Initial Spectrum (t=0) C->D E Add Nucleophile and Mix D->E F Acquire Time-Resolved Spectra E->F G Integrate Signals and Calculate Concentrations F->G H Plot ln[Substrate] vs. Time G->H I Determine Rate Constants (k_obs and k₂) H->I J Compare Reactivity I->J

Caption: Experimental workflow for kinetic analysis.

Conclusion: A Powerful Tool for Synthetic Strategy

The strategic incorporation of a trifluoromethyl group onto a pyridine ring is a powerful tool for modulating the reactivity of adjacent functional groups. The strong electron-withdrawing nature of the CF₃ group in 2-(chloromethyl)-3-(trifluoromethyl)pyridine significantly enhances the electrophilicity of the chloromethyl carbon, leading to a substantial increase in its reactivity in SN2 reactions compared to its non-fluorinated analog. This heightened reactivity can be leveraged by synthetic chemists to achieve milder reaction conditions, shorter reaction times, and potentially improved yields in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The principles and experimental framework outlined in this guide provide a solid foundation for understanding and predicting the reactivity of these important synthetic intermediates.

References

  • Bordwell, F. G., & Hughes, D. L. (1982). SN2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry, 47(17), 3224-3232. [Link]

  • Burley, R. E. M. (1969). A kinetic study of the solvolysis of some diphenylmethyl chlorides. [Doctoral dissertation, University of London]. [Link]

  • Conant, J. B., & Kirner, W. R. (1924). THE RELATION BETWEEN THE STRUCTURE OF ORGANIC HALIDES AND THE SPEEDS OF THEIR REACTION WITH INORGANIC IODIDES. I. THE PROBLEM OF ALTERNATING POLARITY IN CHAIN COMPOUNDS. Journal of the American Chemical Society, 46(1), 232-252. [Link]

  • DeHaan, F. P., et al. (1990). Electrophilic aromatic substitution. 12. Kinetic studies of the titanium tetrachloride-catalyzed reactions of benzyl chloride, p-xylyl chloride, and p-nitrobenzyl chloride with benzene and anisole in nitromethane and dichloromethane. Journal of the American Chemical Society, 112(1), 356-363. [Link]

  • Deming, T. J., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 23(21), 8495-8499. [Link]

  • Figueroa, J. S., et al. (2009). NMR Kinetics of the S N 2 Reaction between BuBr and I – : An Introductory Organic Chemistry Laboratory Exercise. Journal of Chemical Education, 86(9), 1075. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. [Link]

  • Ji, S., Atherton, J. H., & Paige, J. N. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, 141-145. [Link]

  • Joseph, J., et al. (2011). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 23(11), 4733. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2000). Rate and product studies with benzyl and p-nitrobenzyl chloroformates under solvolytic conditions. The Journal of organic chemistry, 65(23), 8051-8058. [Link]

  • Kim, C. K., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2999. [Link]

  • Wang, L., et al. (2024). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. bioRxiv. [Link]

  • Pathmanayagam, G., & Wills, R. (2012). Fast, simple measurement of reaction kinetics using the Agilent Cary 60 UV-Vis spectrophotometer with an SFA 20 stopped-flow accessory. Agilent Technologies Application Note. [Link]

  • Radhakrishnamurti, P. S., & Panigrahi, G. P. (1969). Kinetics of reaction of benzyl halides with amines in mixed solvents. Journal of the Indian Chemical Society, 46(4), 318-324. [Link]

  • Shorter, J. (1987). Applications of Hammett Equation: Substituent and Reaction Constants. Pure and Applied Chemistry, 59(10), 1337-1344. [Link]

  • Sivakumar, A., et al. (2024). Benzylic Trifluoromethyl Accelerates 1,6-Elimination Toward Rapid Probe Activation. ChemRxiv. [Link]

  • Nanalysis Corp. (2018, August 14). Benchtop NMR and Nucleophilic Substitution. AZoM. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics. [Link]

  • user1337. (2015, November 28). Rates of solvolysis of p-dimethylamino benzyl halides. Chemistry Stack Exchange. [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. [Link]

  • Plummer, B. F., & Chafin, A. P. (2006). The Finkelstein Reaction: Quantitative Reaction Kinetics of an SN2 Reaction Using Nonaqueous Conductivity. Journal of Chemical Education, 83(9), 1374. [Link]

  • Stringer, J. E. C. (1948). Determination of Reaction-rates by Conductivity Measurements. Nature, 161(4084), 213. [Link]

  • Guliashvili, T., & Mayr, H. (2009). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 81(15), 6393-6400. [Link]

  • Deming, T. J., et al. (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Organic Letters, 23(21), 8495-8499. [Link]

  • Bachrach, S. M. (2014). How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers. The Journal of Organic Chemistry, 79(3), 1331-1340. [Link]

  • Kim, C. K., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Semantic Scholar. [Link]

  • DeHaan, F. P., et al. (1990). Electrophilic aromatic substitution. 12. Kinetic studies of the titanium tetrachloride-catalyzed reactions of benzyl chloride, p-xylyl chloride, and p-nitrobenzyl chloride with benzene and anisole in nitromethane and dichloromethane. R Discovery. [Link]

  • Filo. (2023, April 24). The relative reactivity of (I) Benzyl chloride (II) p-methoxy b.... [Link]

  • Virtual Labs. (n.d.). Study of kinetics of a reaction by using spectrophotometric method. [Link]

  • Bentley, T. W., & Llewellyn, G. (1990). SN1-SN2 and SN2-SN3 Mechanistic Changes Revealed by Transition States of the Hydrolyses of Benzyl Chlorides and Benzenesulfonyl Chlorides. ResearchGate. [Link]

  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • Roberts, J. D., & Caserio, M. C. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • chemrevise. (n.d.). 4. Reaction Kinetics. [Link]

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  • Gustavus Adolphus College. (n.d.). Solution Kinetics of a SN2 Reaction. [Link]

  • Mo, Y. (2020, April 5). SN2 Competition Experiments, Part 2: Carrying Out the SN2 Reactions. YouTube. [Link]

  • Stringer, J. E. C. (1948). Determination of Reaction-rates by Conductivity Measurements. SciSpace. [Link]

  • Chemistry Steps. (n.d.). SN2 Reaction Mechanism. [Link]

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A Comparative Guide to the Infrared Spectroscopy of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the infrared (IR) spectroscopic features of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine. In the absence of a publicly available, fully assigned experimental spectrum for this specific molecule, this document employs a rigorous comparative methodology. By dissecting the IR spectra of structurally related precursor molecules, we will construct a reliable, predicted spectrum. This approach not only allows for the confident identification of the title compound but also serves as a framework for interpreting the spectra of other complex substituted pyridine derivatives.

This guide is intended for researchers, chemists, and quality control specialists who utilize IR spectroscopy for structural elucidation and compound verification in pharmaceutical and chemical synthesis.

The Scientific Rationale: A Comparative Approach to Spectral Interpretation

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to induce a specific molecular vibration (e.g., stretching or bending of bonds).[1] For a multifunctional molecule like 2-(Chloromethyl)-3-(trifluoromethyl)pyridine, the resulting spectrum is a superposition of absorptions from the pyridine ring, the chloromethyl group, and the trifluoromethyl group.

A direct assignment of this complex spectrum can be challenging. A more robust and scientifically valid approach is to compare its spectrum to simpler, structurally analogous compounds. This allows for the systematic assignment of vibrational modes, building from a simple core to the final complex structure.

G cluster_0 Baseline Spectrum cluster_1 Substituent Analysis cluster_2 Target Molecule Analysis Pyridine Pyridine (Fundamental Ring Modes) CMP 2-(Chloromethyl)pyridine (CH₂Cl & Ring Modes) Pyridine->CMP + CH₂Cl group TFMP 3-(Trifluoromethyl)pyridine Analogs (CF₃ & Ring Modes) Pyridine->TFMP + CF₃ group Target 2-(Chloromethyl)-3-(trifluoromethyl)pyridine (Predicted Composite Spectrum) CMP->Target Synthesize & Assign TFMP->Target Synthesize & Assign

Figure 1: A logical workflow illustrating the comparative analysis used to predict the IR spectrum of the target molecule.

Vibrational Mode Analysis of Constituent Groups

Before synthesizing the final spectrum, we must understand the characteristic absorption regions for each component of the molecule.

The Pyridine Ring

The pyridine ring, an aromatic heterocycle, gives rise to several characteristic peaks[2][3]:

  • Aromatic C-H Stretch: These vibrations occur at wavenumbers slightly higher than their aliphatic counterparts, typically in the 3100-3000 cm⁻¹ region.[4]

  • C=C and C=N Ring Stretching: A series of medium to strong absorptions between 1625-1430 cm⁻¹ are hallmarks of the aromatic ring itself.[5] These are due to the stretching and contraction of the carbon-carbon and carbon-nitrogen bonds within the ring.

  • C-H Out-of-Plane Bending (oop): Strong absorptions in the 900-675 cm⁻¹ "fingerprint" region are caused by the C-H bonds bending out of the plane of the aromatic ring. The exact position is sensitive to the substitution pattern.[4]

The Trifluoromethyl (CF₃) Group

The CF₃ group is one of the most potent infrared absorbers due to the high polarity of the C-F bond. Its presence is unequivocally marked by exceptionally strong absorption bands[6]:

  • Asymmetric and Symmetric C-F Stretching: The region between 1350 cm⁻¹ and 1100 cm⁻¹ is dominated by intense C-F stretching vibrations.[7][8] The interaction between the C-F bonds results in multiple distinct, strong-to-very-strong bands, often appearing as a complex and intense pattern that is highly diagnostic for the CF₃ group.[6]

The Chloromethyl (-CH₂Cl) Group

The chloromethyl group introduces vibrations typical of both an alkyl halide and a methylene group:

  • Aliphatic C-H Stretching: The symmetric and asymmetric stretching of the C-H bonds in the CH₂ group will appear in the 3000-2850 cm⁻¹ range.[1][9]

  • CH₂ Scissoring/Bending: A deformation mode for the CH₂ group is expected near 1470-1450 cm⁻¹.[1]

  • CH₂ Wagging: A characteristic wagging vibration for a -CH₂X (where X is a halogen) group can be found between 1300-1150 cm⁻¹.[4]

  • C-Cl Stretching: The carbon-chlorine stretch gives rise to a medium-to-strong band in the lower frequency region of the spectrum, typically between 850-550 cm⁻¹.[4][10]

Comparative Spectral Data

The following table summarizes the expected vibrational frequencies based on data from analogous compounds. This comparative approach allows us to build a confident prediction for the IR spectrum of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine.

Wavenumber (cm⁻¹) RangeIntensityVibrational Mode AssignmentRationale and Comparative Evidence
3100 - 3000Medium-WeakAromatic C-H StretchConsistent with C-H stretches in substituted pyridines and other aromatic compounds.[4][11]
2980 - 2850Medium-WeakAliphatic C-H Stretch (-CH₂-)Characteristic of the methylene group in the chloromethyl substituent.[1][9]
~1600, ~1570, ~1460, ~1420Medium-StrongC=C, C=N Ring StretchingThese multiple bands are characteristic of the pyridine ring framework and are observed in virtually all pyridine derivatives.[5][11]
1350 - 1100Very Strong CF₃ Asymmetric & Symmetric Stretches This is the most prominent feature. Studies on trifluoromethyl-substituted pyridines show multiple, very intense bands in this region.[6][7][12] This complex pattern is the primary identifier for the trifluoromethyl group.
~1280MediumC-H In-plane BendA common region for aromatic C-H in-plane bending vibrations.
~1150MediumCH₂ WagCharacteristic for a methylene group attached to an electronegative atom like chlorine.[4] This may be overlapped by the stronger CF₃ absorptions.
~1040MediumRing Breathing ModeA symmetric vibration of the entire pyridine ring, often seen in substituted pyridines.[11]
900 - 700StrongC-H Out-of-plane BendThe position and number of these bands are sensitive to the substitution pattern on the pyridine ring.
750 - 650Medium-StrongC-Cl StretchThe C-Cl single bond stretch is expected in this region of the fingerprint.[4][10]

Protocol for Experimental Verification

To confirm the predicted spectral features, a high-quality experimental spectrum must be acquired. The following protocol outlines the standard procedure for analyzing a solid sample using the Potassium Bromide (KBr) pellet method.

Step-by-Step KBr Pellet Preparation and Analysis
  • Sample and KBr Preparation:

    • Gently grind ~1-2 mg of the 2-(Chloromethyl)-3-(trifluoromethyl)pyridine sample into a fine powder using a clean agate mortar and pestle.

    • Add ~100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

    • Causality Note: KBr is used as a matrix because it is transparent to IR radiation in the standard analysis range (4000-400 cm⁻¹) and has a plastic character under pressure, allowing it to form a solid, transparent disc.

  • Mixing:

    • Thoroughly mix the sample and KBr by grinding them together for 1-2 minutes. The goal is to create a homogenous, fine powder.

    • Trustworthiness Note: Inadequate mixing is a primary source of poor-quality spectra, leading to sloping baselines and scattering effects (Christiansen effect).

  • Pellet Pressing:

    • Transfer a portion of the mixture into the collar of a KBr pellet press.

    • Assemble the press anvil and apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes.

    • Causality Note: The high pressure causes the KBr to flow and fuse, trapping the sample particles in a solid matrix that is transparent to the IR beam.

  • Spectrum Acquisition:

    • Carefully remove the resulting transparent or semi-transparent KBr pellet from the press and place it in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample compartment first. This allows the instrument to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum to identify the peak positions (in cm⁻¹) and their relative intensities.

    • Compare the experimental peak positions with the predicted values in the table above to confirm the compound's identity.

G start Start: Solid Sample grind_sample 1. Grind 1-2 mg of Sample start->grind_sample add_kbr 2. Add ~150 mg Dry KBr grind_sample->add_kbr mix 3. Mix Thoroughly to Homogenize add_kbr->mix load_press 4. Load Mixture into Pellet Press mix->load_press press 5. Apply 7-10 Tons of Pressure load_press->press form_pellet Result: Transparent KBr Pellet press->form_pellet acquire_bg 6. Acquire Background Spectrum (Empty Instrument) form_pellet->acquire_bg acquire_sample 7. Acquire Sample Spectrum acquire_bg->acquire_sample analyze 8. Analyze Peak Positions & Intensities acquire_sample->analyze end End: Verified Spectrum analyze->end

Figure 2: Standard experimental workflow for acquiring an IR spectrum of a solid sample using the KBr pellet method.

Conclusion

The infrared spectrum of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine is predicted to be complex but highly characteristic. The definitive identifying features are the exceptionally strong and complex series of absorptions between 1350-1100 cm⁻¹ , which are unambiguous markers for the trifluoromethyl group. These, in combination with the pyridine ring stretching vibrations (1625-1430 cm⁻¹) and the C-Cl stretch (~750-650 cm⁻¹), provide a unique spectral fingerprint. By using the comparative analysis and experimental protocol detailed in this guide, researchers can confidently identify and characterize this molecule, ensuring the integrity of their synthetic and developmental workflows.

References

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Diánez, M. J., Estrada, M. D., López-González, J. J., & Moreno, B. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815–2839. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). The impact on the ring related vibrational frequencies of pyridine of hydrogen bonds with haloforms – a topology perspective. RSC Publishing. Retrieved from [Link]

  • Lord, R. C., & Fax, B. J. (1951). The Vibrational Spectra of Pyridine and Pyridine-d5. The Journal of Chemical Physics, 19(1), 1-10. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Abbatescianni, D., et al. (2019). CF3: an overlooked chromophore in VCD spectra. A review of recent applications in structural determination. RSC Advances, 9(24), 13589-13601. Retrieved from [Link]

  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Retrieved from [Link]

  • Canadian Science Publishing. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 392-398. Retrieved from [Link]

  • El-Azhary, A. A., et al. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 545-556. Retrieved from [Link]

  • AIP Publishing. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. The Journal of Chemical Physics. Retrieved from [Link]

  • Balachandran, V., & Sundararajan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec., 48, 9663-9668. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR spectra. Retrieved from [Link]

  • Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(7), 1172-1183. Retrieved from [Link]

  • ResearchGate. (2015, October 13). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

  • AIP Publishing. (2024, May 30). Evaluating aliphatic CF, CF2, and CF3 groups as vibrational Stark effect reporters. Retrieved from [Link]

  • University of Mumbai. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

  • UMass Lowell. (n.d.). IR Group Frequencies. Retrieved from [Link]

  • Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

  • NIST. (n.d.). Propane-1,2-diol, propoxylated. NIST WebBook. Retrieved from [Link]

  • Shimanouchi, T. (1972). Tables of Molecular Vibrational Frequencies. National Standard Reference Data System. Retrieved from [Link]

  • NIST. (n.d.). Tables of Molecular Vibrational Frequencies. Retrieved from [Link]

  • NICODOM. (2012). IS NIR Spectra. Retrieved from [Link]

Sources

Safety Operating Guide

2-(Chloromethyl)-3-(trifluoromethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the precise disposal and handling protocols for 2-(Chloromethyl)-3-(trifluoromethyl)pyridine .

Notice of Chemical Specificity: This guide addresses 2-(Chloromethyl)-3-(trifluoromethyl)pyridine (containing a reactive alkyl halide group, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).
Note: This is distinct from the more common 2-Chloro-3-(trifluoromethyl)pyridine (aryl chloride). The chloromethyl moiety significantly increases reactivity, lachrymatory potential, and hydrolysis risks.

Executive Summary & Immediate Safety Profile[2]

Disposal Directive: Incineration via a licensed hazardous waste facility equipped with halogen scrubbers. Critical Hazard: The chloromethyl group makes this compound a potent alkylating agent and lachrymator . It reacts with moisture to release hydrochloric acid (HCl) gas. Prohibited Actions:

  • DO NOT dispose of down the drain (Strictly Prohibited).

  • DO NOT mix with aqueous waste streams (Risk of exothermic hydrolysis and container pressurization).

  • DO NOT mix with strong bases or oxidizers.[1]

Chemical Property & Hazard Matrix[2][3][4][5][6]
PropertyData / CharacteristicOperational Implication
Functional Groups Pyridine ring, Trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), Chloromethyl (

)

is the primary driver for disposal logic (reactive electrophile).
Reactivity Water-reactive (slow to moderate); Acid-sensitiveMust be segregated from aqueous waste to prevent HCl generation.
Physical State Liquid or low-melting solidLikely to penetrate leather/cloth; use chemically resistant laminate gloves (e.g., Silver Shield).[7]
Toxicity Class Corrosive (Skin/Eye), Lachrymator, Acute Tox.[7]Handle only in a fume hood.[5] Treat as a potential carcinogen.
RCRA Characteristics Likely D002 (Corrosivity), D003 (Reactivity - potential)Requires "Halogenated Organic" waste stream classification.

Waste Stream Classification & Regulatory Coding

Proper classification ensures the receiving facility utilizes the correct destruction method (high-temperature incineration).

US EPA (RCRA) Classification

While this specific molecule may not have a dedicated "P" or "U" list code, it is regulated by its characteristics :

  • Primary Code: D002 (Corrosivity)

    • Reasoning: Upon contact with moisture/mucosa, it hydrolyzes to form HCl, causing severe burns.[7]

  • Secondary Code: Halogenated Organic Waste

    • Reasoning: Contains Chlorine and Fluorine.[8][9][10] Incineration requires specific scrubbing to capture HCl and HF (Hydrofluoric acid) gases.

  • Potential Code: D003 (Reactivity)

    • Reasoning: If the specific batch exhibits violent reaction with water, this code applies.

Labeling Requirement: Waste containers must be clearly labeled:

"HAZARDOUS WASTE - Halogenated Organic. Toxic. Corrosive. Water Reactive. Contains: 2-(Chloromethyl)-3-(trifluoromethyl)pyridine." [10][11]

Step-by-Step Disposal Protocols

Scenario A: Lab-Scale Disposal (Residuals in Vials/Flasks)

Objective: Safely package small quantities (<50 mL/g) for pickup.

  • Segregation:

    • Identify a waste container compatible with Halogenated Organics .

    • Critical: Ensure the container is DRY .[1][5]

  • Transfer:

    • Dissolve residues in a compatible inert solvent (e.g., Dichloromethane or Ethyl Acetate) to facilitate transfer.[7]

    • Pour into the waste container inside a fume hood.

  • Rinsing (Decontamination):

    • Triple rinse the original vial with the inert solvent. Add rinsate to the waste container.

    • Expert Insight: Do not rinse with water or acetone initially. Water triggers hydrolysis; Acetone can react with active alkyl halides under certain conditions.

  • Closure:

    • Cap the waste container loosely initially if any reaction is suspected, then tighten after 30 minutes.[7]

    • Wipe the exterior of the container to remove lachrymatory residues.

Scenario B: Quenching/Neutralization (For Process Waste)

Objective: Deactivate the reactive


 group before bulk disposal (Optional, but recommended for safety if permitted by site EHS).
  • Mechanism: Nucleophilic substitution to convert the reactive alkyl chloride into a stable alcohol or ether.

  • Reagent: Aqueous Sodium Bicarbonate (

    
    ) or dilute Sodium Hydroxide (
    
    
    
    ).

Protocol:

  • Dilute the waste material in an organic solvent (e.g., Toluene).

  • Slowly add the solution to a stirred mixture of dilute aqueous base and ice.

  • Monitor Temperature: The reaction is exothermic. Maintain

    
    .
    
  • Check pH: Ensure the aqueous layer remains basic.

  • Separation: Separate the organic layer (now containing the alcohol derivative) and dispose of as Halogenated Organic Waste . The aqueous layer can be neutralized and sewered (check local regulations).

Emergency Spill Procedures

Immediate Action: Evacuate the area if the lachrymatory effect is detected.[1]

Spill TypeAbsorbent MaterialProcedure
Minor (< 10 mL) Vermiculite or Dry Sand1. Wear double nitrile or laminate gloves + Goggles.2. Cover spill with dry absorbent.3.[1] Scoop into a jar.4. Wipe area with weak ammonia solution (neutralizes lachrymatory effect).
Major (> 100 mL) Commercial Spill Pillow (Solvent)1. Evacuate lab.2. Don SCBA (Self-Contained Breathing Apparatus) if fumes are present.3. Dike the spill to prevent drain entry.4.[2] Absorb and package in a sealed drum.

Contraindications:

  • DO NOT use paper towels: The high surface area and organic nature can lead to rapid heating or fire if the chemical is concentrated.

  • DO NOT use water: Will generate HCl gas clouds.

Decision Logic for Waste Segregation

The following diagram illustrates the decision-making process for segregating this compound to prevent incompatible mixing.

DisposalWorkflow Start Waste: 2-(Chloromethyl)-3-(trifluoromethyl)pyridine CheckState Is the waste Pure or in Solution? Start->CheckState Pure Pure Chemical CheckState->Pure Solution In Solution CheckState->Solution SegregateHalogen Segregate: Halogenated Organic Waste (Do not mix with Acids/Bases) Pure->SegregateHalogen Dissolve in DCM/EtOAc CheckSolvent Identify Solvent Base Solution->CheckSolvent Aqueous Aqueous / Wet CheckSolvent->Aqueous Water present Organic Organic (Dry) CheckSolvent->Organic No Water ActionHydrolysis CRITICAL RISK: Hydrolysis Generates HCl Gas & Heat Aqueous->ActionHydrolysis Organic->SegregateHalogen ActionHydrolysis->SegregateHalogen Quench carefully then separate organic Labeling Label: D002 (Corrosive) + Toxic SegregateHalogen->Labeling Incineration Final Disposal: Incineration w/ Scrubbers Labeling->Incineration

Caption: Workflow ensuring segregation from aqueous streams to prevent accidental HCl generation.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • PubChem. (2024). 2-Chloro-3-(trifluoromethyl)pyridine Compound Summary (Used for analog hazard extrapolation). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling 2-(Chloromethyl)-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safe handling, personal protective equipment (PPE), and operational logistics for 2-(Chloromethyl)-3-(trifluoromethyl)pyridine .

Notice: Specific safety data for this exact intermediate (CAS 215867-86-0) is limited in public repositories. As a Senior Application Scientist, I have derived the safety profile below using Structure-Activity Relationship (SAR) analysis, extrapolating from the known hazards of 2-(chloromethyl)pyridine (picolyl chloride) and trifluoromethyl-substituted pyridines.

Executive Safety Summary

2-(Chloromethyl)-3-(trifluoromethyl)pyridine is a high-value heterocyclic building block. Its chemical structure combines a reactive chloromethyl group (alkylating agent) with a trifluoromethyl group (lipophilic enhancer).

  • Primary Hazard Class: Corrosive (Skin/Eye) & Acute Toxicity.

  • Specific Hazard: Alkylating Agent. The chloromethyl moiety is highly reactive toward nucleophiles (DNA, proteins), making it a potential mutagen and severe vesicant (blistering agent).

  • Operational Warning: Treat as a Lachrymator (tear-inducing). Structural analogs (benzyl chlorides and picolyl chlorides) are potent lachrymators. Handling outside a fume hood may cause immediate respiratory distress.

  • Stability: Likely unstable as a free base; often stored as a Hydrochloride (HCl) salt to prevent self-polymerization.

Chemical Identity & Properties

ParameterData
Chemical Name 2-(Chloromethyl)-3-(trifluoromethyl)pyridine
CAS Number 215867-86-0 (Free base) / Analogous salts may vary
Molecular Formula C₇H₅ClF₃N
Molecular Weight 195.57 g/mol
Physical State Free Base: Oil/Low-melting solid (High Vapor Pressure).HCl Salt: White to off-white hygroscopic solid.[1]
Solubility Soluble in DCM, EtOAc, MeOH. Decomposes in water (hydrolysis to alcohol).
Reactivity Reacts violently with strong nucleophiles, bases, and oxidizers.

Personal Protective Equipment (PPE) Matrix

Due to the lipophilic nature of the trifluoromethyl group, this compound can penetrate standard nitrile gloves faster than non-fluorinated analogs.

Glove Selection Protocol

Standard Nitrile gloves are insufficient for prolonged contact.

Contact TypeGlove MaterialThicknessBreakthrough TimeRecommendation
Splash Protection Nitrile (Disposable)≥ 5 mil< 5 minsDouble Glove. Change immediately upon splash.
Full Handling Laminate (Silver Shield®)Multi-layer> 480 minsMandatory for dissolving, spill cleanup, or heating.
Heavy Exposure Viton® / Butyl≥ 15 mil> 240 minsRecommended for scale-up (>10g) operations.
Respiratory & Eye Protection[3][4][5][6]
  • Primary Control: All operations must occur inside a certified Chemical Fume Hood (Face velocity: 100 fpm).

  • Respiratory Backup: If fume hood containment is breached or for spill cleanup outside the hood:

    • Full-Face Respirator (3M 6000 series or equivalent).

    • Cartridge: Combination OV/AG/P100 (Organic Vapor / Acid Gas / HEPA). Note: Acid gas protection is required because hydrolysis releases HCl.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are required.[2][3][4][5] Safety glasses are not sufficient due to the corrosive/lachrymatory vapor risk.

Operational Workflow & Engineering Controls

The following diagram outlines the critical decision pathways for handling this compound, ensuring containment of the alkylating hazard.

SafeHandling Receipt Receipt of Chemical (Check Seal Integrity) Storage Storage: < -20°C Inert Gas (Ar/N2) Receipt->Storage Open Open Container Storage->Open Hood Is Fume Hood Available? Open->Hood Stop STOP: DO NOT OPEN Respiratory Hazard Hood->Stop No Prep Weighing & Solubilization (Double Glove: Laminate + Nitrile) Hood->Prep Yes Reaction Reaction / Synthesis (Closed System / Schlenk Line) Prep->Reaction Waste Waste Generation Reaction->Waste Quench Quench: Add 10% NH4OH or Ethanolamine (Destroy Alkylator) Waste->Quench Disposal Disposal: Halogenated Organic Waste Stream Quench->Disposal

Figure 1: Operational workflow for handling 2-(Chloromethyl)-3-(trifluoromethyl)pyridine, emphasizing the mandatory quenching step prior to disposal.

Experimental Protocols

A. Storage & Stability
  • Temperature: Store at -20°C . The free base is prone to dimerization (self-alkylation) at room temperature.

  • Atmosphere: Hygroscopic.[2] Store under Argon or Nitrogen. Moisture triggers hydrolysis, releasing corrosive HCl gas and deactivating the compound.

B. Safe Weighing Procedure
  • Preparation: Place a disposable balance draft shield or secondary containment tray inside the fume hood.

  • Transfer: Do not transport the open container across the lab.

  • Technique: Use a disposable spatula. If the substance is an oil (free base), use a glass syringe with a wide-bore needle.

  • Decontamination: Immediately wipe the spatula/syringe exterior with a tissue soaked in 10% Ethanolamine/Methanol solution before removing it from the hood.

C. Spill Cleanup (Small Scale < 50mL/g)
  • Evacuate: If outside the hood, evacuate the immediate area to allow vapors to dissipate (lachrymator risk).

  • PPE: Don Full-Face Respirator and Silver Shield gloves.

  • Neutralize: Cover the spill with a slurry of Sodium Carbonate (Na2CO3) and Vermiculite .

  • Deactivate: Spray the absorbent gently with a 5% Ammonium Hydroxide solution. This converts the reactive chloromethyl group into a benign amine.

  • Collect: Scoop into a double-bagged waste container labeled "Corrosive/Toxic Debris."

Deactivation & Disposal

Crucial Step: Do not dispose of the active alkylating agent directly into the main organic waste stream, as it may react with other waste components (e.g., pyridines, amines) causing exotherms or polymerization.

Quenching Protocol

Before disposal, the reactive chloromethyl group must be destroyed ("quenched").

  • Dilution: Dissolve the waste material in a non-reactive solvent (e.g., Ethanol or Isopropanol).

  • Nucleophilic Attack: Slowly add an excess (5 equivalents) of Ammonium Hydroxide (NH4OH) or Ethanolamine .

    • Mechanism:[2][4][6] The amine displaces the chloride, forming a stable, non-electrophilic amino-methyl pyridine.

  • Wait: Stir for 30 minutes.

  • Check pH: Ensure the solution is basic (pH > 9).

  • Disposal: Pour the deactivated mixture into the Halogenated Organic Waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 589833, 2-Chloro-3-(trifluoromethyl)pyridine. (Used for SAR analysis of the trifluoromethyl-pyridine core). Retrieved from [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile & Laminate Gloves. (Data on chlorinated solvent permeation). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.